MS-153
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-methyl-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-4-6-12-13(8)10(14)9-3-2-5-11-7-9/h2-3,5-8H,4H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMIKKVFRCZBO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NN1C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC=NN1C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Coumarin 153?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Coumarin 153, a widely utilized fluorescent dye. It covers its core chemical structure, photophysical properties, synthesis, and key experimental applications, with a focus on providing practical information for laboratory use.
Chemical Structure and Identification
Coumarin 153, a member of the 7-aminocoumarin family, is a rigidized laser dye known for its strong fluorescence and sensitivity to the local environment.[1][2] Its structure is characterized by a julolidine ring fused to the coumarin core, which restricts intramolecular rotation and contributes to its high fluorescence quantum yield. The presence of a trifluoromethyl group at the 9-position enhances its photostability and influences its electronic properties.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₃NO₂[3] |
| Molecular Weight | 309.28 g/mol [3] |
| IUPAC Name | 6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one[1] |
| CAS Number | 53518-18-6[3] |
| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F[1] |
| InChI Key | VSSSHNJONFTXHS-UHFFFAOYSA-N[4] |
Physicochemical and Spectroscopic Properties
Coumarin 153 is a yellow, solid compound soluble in many organic solvents but insoluble in water.[5] Its photophysical properties are highly dependent on the solvent environment, making it an excellent probe for studying solvation dynamics and microenvironments.[3][6]
Table 1: Photophysical Properties of Coumarin 153 in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | 400 | 450 | 2765 | 0.90[1] | 5.8 |
| Toluene | 2.38 | 410 | 485 | 3945 | 0.85 | 5.5 |
| Benzene | 2.28 | 412 | 490 | 4053 | 0.82 | 5.4 |
| Dichloromethane | 8.93 | 420 | 525 | 4992 | 0.65 | 4.8 |
| Acetone | 20.7 | 420 | 530 | 5202 | 0.58 | 4.5 |
| Acetonitrile | 37.5 | 423 | 530 | 5046 | 0.54 | 4.2 |
| Ethanol | 24.5 | 423 | 532 | 5136 | 0.53 | 4.0[7] |
| Methanol | 32.7 | 424 | 537 | 5278 | 0.42[7] | 3.9[8] |
| Water | 80.1 | 435 | 590 | 6386 | 0.10[1] | 1.5 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Synthesis of Coumarin 153
The synthesis of coumarin derivatives can be achieved through several established methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[9][10][11][12] For Coumarin 153, a plausible and efficient synthetic route is the Knoevenagel condensation.
Conceptual Synthetic Pathway (Knoevenagel Condensation)
Caption: Conceptual workflow for the synthesis of Coumarin 153 via Knoevenagel condensation.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyjulolidine-9-carboxaldehyde (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Coumarin 153 as a yellow solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Experimental Applications and Protocols
Coumarin 153 is a versatile fluorescent probe widely used in various spectroscopic studies, particularly for investigating solvation dynamics and microenvironmental properties.[3][6] Its sensitivity to solvent polarity makes it an ideal candidate for time-resolved fluorescence spectroscopy.
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.[13][14][15]
Experimental Workflow for TCSPC Measurement
Caption: A simplified workflow for a Time-Correlated Single Photon Counting (TCSPC) experiment.
Detailed Protocol for TCSPC:
-
Sample Preparation: Prepare a dilute solution of Coumarin 153 in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation Setup:
-
Use a pulsed laser diode (e.g., at 405 nm) as the excitation source.
-
Direct the emitted fluorescence through a monochromator or a bandpass filter to select the desired emission wavelength.
-
Use a single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), to detect the emitted photons.
-
The TCSPC electronics will measure the time delay between the laser pulse (sync signal) and the detection of the emitted photon.
-
-
Data Acquisition: Collect photon arrival times over many excitation cycles to build a histogram of the fluorescence decay.
-
Data Analysis: Fit the resulting decay curve to an exponential or multi-exponential function to determine the fluorescence lifetime(s) of Coumarin 153 in the specific solvent.
Solvation Dynamics Studies
Coumarin 153 is an ideal probe for solvation dynamics due to its significant change in dipole moment upon excitation.[3] Time-resolved emission spectra (TRES) are constructed to observe the time-dependent shift in the emission maximum, which reflects the reorientation of solvent molecules around the excited state of the dye.
Logical Flow for Analyzing Solvation Dynamics
Caption: Logical workflow for the analysis of solvation dynamics using time-resolved fluorescence data.
Protocol for Solvation Dynamics:
-
Data Acquisition: Collect fluorescence decays at multiple wavelengths across the emission spectrum of Coumarin 153 using TCSPC or fluorescence up-conversion for higher time resolution.
-
TRES Construction: Reconstruct the time-resolved emission spectra (TRES) from the collected decay profiles.
-
Spectral Analysis: Determine the peak frequency of the emission spectrum at each time point, ν(t).
-
Solvation Correlation Function: Calculate the normalized solvation correlation function, S(t), using the formula: S(t) = [ν(t) - ν(∞)] / [ν(0) - ν(∞)], where ν(0) is the peak frequency at time zero and ν(∞) is the peak frequency after complete solvent relaxation.
-
Data Fitting: Fit the S(t) curve to a multi-exponential decay function to extract the characteristic solvation timescales. These timescales provide insights into the dynamics of the solvent environment.
Conclusion
Coumarin 153 remains a cornerstone fluorescent probe in chemical and biological research. Its well-defined chemical structure, coupled with its sensitive and robust photophysical properties, allows for detailed investigations of complex molecular environments. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize Coumarin 153 in their experimental endeavors.
References
- 1. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarin synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 15. picoquant.com [picoquant.com]
An In-depth Technical Guide to the Photophysical Properties of Coumarin 153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 (C153) is a highly versatile fluorophore widely employed as a fluorescent probe in chemical and biological research. Its photophysical properties are exquisitely sensitive to its local environment, making it an ideal tool for studying solvation dynamics, micro-viscosity, and polarity. This technical guide provides a comprehensive overview of the core photophysical characteristics of Coumarin 153, detailed experimental protocols for their measurement, and a discussion of the underlying molecular mechanisms.
The defining feature of C153 is the significant change in its electronic distribution upon photoexcitation. The molecule transitions from a ground state (S₀) to an excited singlet state (S₁) that possesses a substantial intramolecular charge transfer (ICT) character. This ICT involves a shift of electron density from the julolidine ring (electron donor) to the carbonyl group of the pyranone core (electron acceptor). The resulting large change in dipole moment between the ground and excited states is the primary reason for its pronounced solvatochromism and its utility as a probe for solvent reorganization dynamics.
Core Photophysical Properties
The interaction of Coumarin 153 with its solvent environment dictates its absorption and emission characteristics, fluorescence lifetime, and quantum yield. These properties are summarized below for a range of solvents, illustrating the influence of polarity and hydrogen-bonding capabilities.
Data Presentation: Photophysical Parameters in Various Solvents
The following tables summarize key quantitative data for Coumarin 153 in solvents of varying polarity.
Table 1: Absorption and Emission Spectral Data of Coumarin 153
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | ~409 | ~450 | ~2230 |
| Acetonitrile | 37.5 | 1.344 | ~420 | ~520 | ~4630 |
| Methanol | 32.7 | 1.329 | 424[1] | 537[1] | ~4960 |
| Ethanol | 24.5 | 1.361 | ~423 | ~530 | ~4870 |
| Water | 80.1 | 1.333 | ~435 | ~590 | ~6200 |
Note: Values are approximate and can vary slightly based on experimental conditions. Stokes shift is calculated from the absorption and emission maxima.
Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 153
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Radiative Rate (k_r) (x10⁸ s⁻¹) | Non-radiative Rate (k_nr) (x10⁸ s⁻¹) |
| Cyclohexane | 0.90[2] | ~5.5 | ~1.64 | ~0.18 |
| Acetonitrile | 0.58 | 5.2 | 1.12 | 0.81 |
| Methanol | 0.42[1] | 4.0[1] | 1.05 | 1.45 |
| Ethanol | 0.54 | 4.8[3] | 1.13[3] | 0.96[3] |
| Water | 0.10[2] | ~2.5 | ~0.40 | ~3.60 |
Note: Radiative (k_r = Φ_f / τ_f) and non-radiative (k_nr = (1-Φ_f) / τ_f) decay rates are calculated from the quantum yield and lifetime data. Values are representative and compiled from various sources.
Excited-State Dynamics and Environmental Effects
Upon excitation, the locally excited (LE) state of C153 rapidly relaxes to the ICT state. The stabilization of this polar ICT state by the surrounding solvent molecules is a key process. In polar solvents, the solvent dipoles reorient around the newly formed, larger dipole of the excited C153 molecule. This relaxation process lowers the energy of the excited state, resulting in a time-dependent red-shift of the emission spectrum, known as the dynamic Stokes shift.
In polar protic solvents like ethanol, specific interactions such as hydrogen bonding can occur with the carbonyl group of C153.[4] Furthermore, at higher concentrations in these solvents, C153 can form H-aggregates, which are characterized by a blue-shifted emission compared to the monomer.[4] In some coumarin derivatives, particularly those with flexible amino groups, an additional non-radiative decay pathway can become significant in polar solvents. This involves twisting of the amino group to form a non-emissive twisted intramolecular charge transfer (TICT) state, which efficiently deactivates to the ground state.[5]
Experimental Protocols
Accurate determination of photophysical properties requires meticulous experimental procedures. The following sections detail the standard methodologies.
Measurement of Absorption and Emission Spectra
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used for absorbance measurements, and a spectrofluorometer is used for emission measurements. The spectrofluorometer should be equipped with a corrected emission channel to account for wavelength-dependent variations in detector sensitivity and grating efficiency.
-
Sample Preparation: Solutions of Coumarin 153 are prepared in spectroscopic-grade solvents. The concentration is adjusted to have an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette to minimize inner filter effects.
-
Absorption Measurement: An absorption spectrum is recorded to determine the absorption maximum (λ_abs) and the precise absorbance at the chosen excitation wavelength.
-
Emission Measurement: The sample is excited at or near its λ_abs. The emission is collected, typically at a 90° angle to the excitation beam, and scanned over the expected fluorescence wavelength range to obtain the corrected emission spectrum and identify the emission maximum (λ_em).
Determination of Fluorescence Quantum Yield (Φ_f)
The comparative method is the most widely used technique for determining the fluorescence quantum yield.[6] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap well with the sample. For C153, other coumarin dyes or quinine sulfate (Φ_f = 0.54 in 0.1 M H₂SO₄) are common choices.[2]
-
Preparation of Solutions: Prepare a series of five to six dilute solutions of both the test sample and the standard in the same solvent (if possible). The absorbances should be kept below 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence intensity.[6]
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fully corrected fluorescence spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the corrected emission curve for each measurement.
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The data should yield straight lines passing through the origin. The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out.
-
Measurement of Fluorescence Lifetime (τ_f)
Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond and picosecond range.[7]
-
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon at a sensitive detector.[7][8] This process is repeated thousands or millions of times, and the data is compiled into a histogram of photon counts versus time. This histogram represents the fluorescence decay profile.[8]
-
Instrumentation: A TCSPC system consists of a pulsed light source, sample holder, emission monochromator, a fast and sensitive single-photon detector (like a PMT or SPAD), and timing electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter).
-
Data Acquisition:
-
The sample is placed in the instrument and excited at an appropriate wavelength. Emission is collected at the fluorescence maximum.
-
A decay histogram is built up until sufficient photon counts (typically 10,000 in the peak channel) are collected to ensure good statistics.
-
The Instrument Response Function (IRF) is measured by replacing the sample with a solution that scatters the excitation light (e.g., a dilute colloidal silica solution).[9] The IRF represents the time profile of the excitation pulse as seen by the detection system.
-
-
Data Analysis: The measured fluorescence decay is a convolution of the true decay and the IRF. The fluorescence lifetime (τ_f) is extracted by fitting the experimental decay data to a model exponential decay function (or a sum of exponentials) that has been convoluted with the measured IRF. This deconvolution analysis is performed using specialized software.[9]
Visualizations
The following diagrams illustrate the key processes and workflows associated with the photophysics of Coumarin 153.
Caption: Jablonski diagram illustrating the photophysical pathways for Coumarin 153.[10][11]
Caption: Workflow for the comprehensive photophysical characterization of a fluorophore.[12]
Caption: Logical relationships between solvent properties and C153 photophysical behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 11. horiba.com [horiba.com]
- 12. tandfonline.com [tandfonline.com]
The Photophysics of Coumarin 153: A Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
Coumarin 153 (C153) is a renowned fluorescent dye extensively utilized as a molecular probe in diverse scientific disciplines, including chemistry, biology, and materials science. Its pronounced solvatochromism, high fluorescence quantum yield in many environments, and sensitivity to local polarity make it an invaluable tool for investigating molecular interactions, solvation dynamics, and microenvironmental properties. This technical guide provides an in-depth exploration of the excitation and emission spectra of Coumarin 153, offering detailed experimental protocols and a comprehensive compilation of its photophysical properties.
Core Photophysical Properties of Coumarin 153
The photophysical behavior of Coumarin 153 is profoundly influenced by its solvent environment. The dye exhibits a significant Stokes shift, the difference between the maximum absorption and emission wavelengths, which is characteristic of molecules that undergo a substantial change in dipole moment upon excitation. In its ground state, C153 has a dipole moment of approximately 6.6 D, which increases to about 9.7 D in the excited state.[1][2] This intramolecular charge transfer character is responsible for its sensitivity to solvent polarity.
The absorption spectrum of C153 typically displays a main band corresponding to the S₀ → S₁ (π-π*) transition.[1] In nonpolar solvents, this band may exhibit some vibronic structure, which tends to broaden and become less defined in more polar solvents.[3] The fluorescence emission spectrum is generally a broad, unstructured band. The fluorescence quantum yield of Coumarin 153 is notably high in many organic solvents, approaching 0.9 in cyclohexane, but decreases significantly in highly polar protic solvents like water, where it is around 0.1.[1]
Data Presentation: Photophysical Properties of Coumarin 153 in Various Solvents
The following table summarizes the key photophysical parameters of Coumarin 153 in a range of solvents with varying polarities. These values are essential for the selection of appropriate experimental conditions and for the interpretation of fluorescence-based assays.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | ~409 | ~450 | ~20,000 | 0.9 | - |
| Toluene | ~420 | ~490 | - | - | - |
| 1,4-Dioxane | ~420 | ~499 | - | - | - |
| Acetonitrile | ~423 | ~530 | ~20,000 | 0.58 | 4.9 |
| Ethanol | ~423 | ~532 | - | 0.53 | 4.0 |
| Methanol | 424 | 537 | - | 0.42 | 4.0[3] |
| 1-Chloropropane | - | - | ~20,000[1] | - | - |
| Water | ~410 | ~560 | - | 0.1[1] | - |
Note: The exact values can vary slightly depending on the specific experimental conditions (e.g., temperature, purity of solvents, and instrumentation).
Experimental Protocols
Accurate determination of the excitation and emission spectra of Coumarin 153 is fundamental to its application. Below are detailed methodologies for these measurements.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum absorption (excitation) and fluorescence (emission) for Coumarin 153 in a specific solvent.
Materials:
-
Coumarin 153
-
Spectroscopic grade solvent of choice
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Coumarin 153 (e.g., 1 mM) in the chosen solvent. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette. This low concentration helps to minimize inner filter effects.
-
Absorption Spectrum Measurement:
-
Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence of Coumarin 153 (e.g., 450-700 nm).
-
Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the determined λ_em.
-
Scan the excitation monochromator over a wavelength range that covers the absorption of Coumarin 153 (e.g., 300-500 nm).
-
Record the fluorescence excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of Coumarin 153 in a specific solvent relative to a known standard.
Materials:
-
Coumarin 153 solution (as prepared above)
-
A quantum yield standard with known quantum yield in the same solvent or a similar one (e.g., Quinine Sulfate in 0.1 N H₂SO₄, Φ_f = 0.52).[1]
-
Spectrofluorometer with a corrected emission spectrum function.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilute solutions of both the Coumarin 153 sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
-
Measure the absorption spectra of all solutions and note the absorbance at the excitation wavelength.
-
Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope (gradient) of the linear fits for both the sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Jablonski Diagram for Fluorescence
The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the logical flow of the experimental procedures described above for the complete photophysical characterization of Coumarin 153.
Caption: Experimental workflow for the photophysical characterization of Coumarin 153.
References
Unveiling the Photophysical Properties of Coumarin 153: A Technical Guide to Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
Coumarin 153 (C153) is a widely utilized fluorescent probe renowned for its sensitivity to the local environment. Its robust photophysical properties, particularly its fluorescence quantum yield and lifetime, make it an invaluable tool in diverse research areas, including materials science, biophysics, and drug discovery. This technical guide provides an in-depth exploration of these core parameters, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying processes and workflows. Understanding the nuances of Coumarin 153's fluorescence behavior is critical for the accurate interpretation of experimental data and the design of novel fluorescence-based assays.
Data Presentation: Photophysical Parameters of Coumarin 153 in Various Solvents
The photophysical characteristics of Coumarin 153 are exquisitely sensitive to the polarity and viscosity of its surrounding medium. This solvent-dependent behavior stems from the molecule's intramolecular charge transfer (ICT) character in the excited state. The following table summarizes the fluorescence quantum yield (ΦF) and lifetime (τF) of Coumarin 153 in a range of common solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| Cyclohexane | 2.02 | 1.427 | 0.40 | 5.1 |
| 1,4-Dioxane | 2.21 | 1.422 | 0.53 | 5.8 |
| Benzene | 2.28 | 1.501 | 0.47 | 5.4 |
| Toluene | 2.38 | 1.497 | 0.45 | 5.3 |
| Chloroform | 4.81 | 1.446 | 0.38 | 4.8 |
| Ethyl Acetate | 6.02 | 1.372 | 0.58 | 5.5 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.56 | 5.6 |
| Dichloromethane (DCM) | 8.93 | 1.424 | 0.42 | 4.7 |
| 1-Butanol | 17.51 | 1.399 | 0.52 | 4.9 |
| 2-Propanol | 20.18 | 1.377 | 0.52 | 4.8 |
| Ethanol | 24.55 | 1.361 | 0.53, 0.544, 0.55 | 4.5, 4.9 |
| Methanol | 32.70 | 1.329 | 0.42, 0.49 | 4.0, 4.4 |
| Acetonitrile | 37.50 | 1.344 | 0.38 | 4.2 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 1.479 | 0.23 | 3.2 |
| Water | 80.10 | 1.333 | 0.02 | 1.1 |
Note: The presented values are compiled from various literature sources and may exhibit slight variations due to differences in experimental conditions and measurement techniques.
Experimental Protocols
Accurate determination of fluorescence quantum yield and lifetime is paramount for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1]
1. Materials and Instrumentation:
-
Fluorophore of Interest (Sample): Coumarin 153
-
Quantum Yield Standard: Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.52) or another well-characterized standard.[2]
-
Solvent: Spectroscopic grade solvent.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample (Coumarin 153) and the quantum yield standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all diluted solutions. Note the absorbance at the excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each diluted solution of the sample and the standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the resulting linear fits for both the sample (GradX) and the standard (GradST).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
where ΦST is the quantum yield of the standard, and nX and nST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][4] The method involves the statistical collection of single photon arrival times after a pulsed excitation.[5][6]
1. Instrumentation:
-
Pulsed Light Source: A picosecond pulsed laser diode or a Ti:Sapphire laser.
-
Sample Chamber: A holder for the cuvette.
-
Emission Monochromator: To select the emission wavelength.
-
Single-Photon Detector: A photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics:
-
Constant Fraction Discriminator (CFD): To generate precise timing signals.
-
Time-to-Amplitude Converter (TAC): To measure the time difference between the excitation pulse and the detected photon.
-
Analog-to-Digital Converter (ADC): To digitize the TAC output.
-
Memory: To build a histogram of photon arrival times.
-
2. Procedure:
-
Sample Preparation: Prepare a dilute solution of Coumarin 153 in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.
-
Instrumental Setup and Calibration:
-
Set the excitation wavelength and the repetition rate of the pulsed light source. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.
-
Set the emission wavelength on the monochromator.
-
Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the detection system.
-
-
Data Acquisition:
-
Replace the scattering solution with the Coumarin 153 sample.
-
Acquire the fluorescence decay data by collecting single photon events over a period of time until a sufficient number of counts are accumulated in the peak channel of the decay curve.
-
-
Data Analysis:
-
The collected data is a histogram of photon counts versus time.
-
Perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the deconvoluted decay data to an exponential decay model (or a multi-exponential model if the decay is complex) using a non-linear least-squares fitting algorithm.
-
The fitting procedure yields the fluorescence lifetime (τF).
-
Mandatory Visualization
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
Caption: Photophysical processes of Coumarin 153.
Caption: Relative quantum yield measurement workflow.
Caption: Fluorescence lifetime measurement workflow.
References
- 1. iss.com [iss.com]
- 2. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. horiba.com [horiba.com]
- 4. sssc.usask.ca [sssc.usask.ca]
- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 6. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Solvatochromic Behavior of Coumarin 153 for Research and Drug Development
Executive Summary: Coumarin 153 (C153) is a fluorescent dye renowned for its pronounced solvatochromism—the change in its spectral properties in response to the polarity of its solvent environment. This sensitivity arises from a significant change in its dipole moment upon photoexcitation, leading to an intramolecular charge transfer (ICT) state. Consequently, the extent of solvent-dependent stabilization of its excited state dictates the energy and, therefore, the color of its fluorescence emission. This makes C153 an invaluable probe for investigating the microenvironments of complex systems. This technical guide provides an in-depth exploration of the core principles governing C153's solvatochromic behavior, detailed experimental protocols for its characterization, and a summary of its photophysical data in various solvents. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy to study molecular interactions, probe biological systems, and characterize drug delivery vehicles.
Introduction to Coumarin 153 and Solvatochromism
Coumarin 153 is an aromatic heterocyclic compound belonging to the 7-aminocoumarin family.[1] Its rigid molecular structure and the presence of an electron-donating julolidine group and an electron-withdrawing trifluoromethyl group contribute to its high fluorescence quantum yield and significant change in dipole moment upon excitation.[2][3]
Solvatochromism refers to the ability of a chemical substance to change color in response to a change in the solvent polarity. This phenomenon is driven by differential solvation of the ground and excited electronic states of the probe molecule.[4] For C153, the excited state is significantly more polar than the ground state.[5] In polar solvents, this leads to a greater stabilization of the excited state relative to the ground state, resulting in a lower energy emission, which manifests as a red-shift (bathochromic shift) in the fluorescence spectrum. This makes C153 an excellent probe for solvent polarity.[6] Its applications are extensive, ranging from fundamental studies of solvation dynamics to practical uses in biochemistry for elucidating protein structure and function and identifying potential drug targets.[1][7]
Core Photophysical Principles
The solvatochromic behavior of C153 is fundamentally linked to its electronic structure. The absorption of a photon promotes the molecule from its ground state (S₀) to an excited state (S₁). This S₀ → S₁ transition involves a significant redistribution of electron density, creating a more polar excited state with a larger dipole moment, a process known as intramolecular charge transfer (ICT).[2]
Following excitation, the surrounding solvent molecules reorient themselves to stabilize the newly formed, highly polar excited state. This solvent relaxation process lowers the energy of the S₁ state before fluorescence occurs. The extent of this energy reduction is dependent on the solvent's polarity. Highly polar solvents induce a larger energy drop, leading to a more significant red-shift in the fluorescence emission. The difference in energy between the absorption and emission maxima is known as the Stokes shift , which is a key indicator of the solvent's polarity and its ability to reorganize around the excited probe.[8]
Quantitative Photophysical Data
The photophysical properties of Coumarin 153 have been extensively studied in a wide range of solvents. The following tables summarize key quantitative data to facilitate comparison.
Table 1: Solvatochromic Shift Data for Coumarin 153 in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |
| Cyclohexane | 2.02 | 400 | 465 | 3450 |
| 1,4-Dioxane | 2.21 | 412 | 493 | 3900 |
| Benzene | 2.28 | 409 | 495 | 4150 |
| Tetrahydrofuran (THF) | 7.58 | 419 | 518 | 4500 |
| Acetonitrile (ACN) | 37.5 | 423 | 525 | 4500 |
| Ethanol (EtOH) | 24.5 | 423 | 537 | 4950 |
| Methanol (MeOH) | 32.7 | 424 | 537 | 4900 |
| Propylene Glycol | 32.1 | 427 | 545 | 4980 |
| Glycerol | 42.5 | 430 | 550 | 4960 |
| Water | 80.1 | 435 | 585 | 5900 |
Note: Data compiled from multiple sources.[5][8] Exact values may vary slightly depending on experimental conditions such as temperature and purity.
Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 153
| Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) |
| Cyclohexane | 0.90 | 5.3 |
| Acetonitrile | 0.60 | 4.5 |
| Ethanol | 0.53 | 4.0 |
| Methanol | 0.42 | 3.8 |
| Water | 0.10 | 1.0 |
Note: Data compiled from multiple sources.[2][5][9] Quantum yields and lifetimes are sensitive to solvent viscosity and the presence of specific interactions like hydrogen bonding.
Experimental Protocols
Characterizing the solvatochromic behavior of C153 involves a series of spectroscopic measurements.
Steady-State Absorption and Fluorescence Spectroscopy
This is the foundational experiment to determine the absorption and emission maxima and calculate the Stokes shift.
-
Solution Preparation: Prepare a stock solution of Coumarin 153 (e.g., 1 mM) in a high-purity solvent like spectroscopic grade acetonitrile. Create dilute working solutions (1-10 µM) in the various solvents to be tested. The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of C153 in each solvent against a solvent blank. Identify the wavelength of maximum absorbance (λabs).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λabs. Record the emission spectrum, ensuring to correct for instrument response functions. Identify the wavelength of maximum fluorescence emission (λem).
-
Data Analysis: Calculate the Stokes shift (Δν) in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107.
Relative Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (ΦF) is determined by comparing the integrated fluorescence intensity of the C153 sample to that of a well-characterized standard.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region, such as Quinine Sulfate in 0.1 N H₂SO₄ (ΦF = 0.52) or C153 itself in a reference solvent like ethanol.[5][10]
-
Measurement: Measure the absorbance of both the C153 sample and the standard at the same excitation wavelength. The absorbance values should be matched as closely as possible and kept below 0.1. Record the corrected fluorescence emission spectra for both solutions under identical instrument settings.
-
Calculation: Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where 's' denotes the sample and 'r' the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime (τF) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) and a sensitive, high-speed detector.
-
Measurement: Excite the C153 solution (1-10 µM) with the pulsed laser. Collect the fluorescence decay profile by timing the arrival of single emitted photons relative to the excitation pulse. Also, record an instrument response function (IRF) using a scattering solution (e.g., dilute Ludox).
-
Data Analysis: Deconvolute the measured fluorescence decay from the IRF. Fit the resulting decay curve to an exponential model (single or multi-exponential) to extract the fluorescence lifetime(s). For C153 in many neat solvents, a single exponential decay is often sufficient.
Key Factors Influencing Solvatochromic Behavior
While solvent polarity is the primary driver, other factors can significantly modulate the photophysical properties of C153.
-
Specific Solute-Solvent Interactions: In protic solvents like ethanol and methanol, hydrogen bonding can occur between the solvent's hydroxyl group and the carbonyl group of C153.[7] This specific interaction provides additional stabilization to the excited state, often leading to larger Stokes shifts and affecting the non-radiative decay rates compared to aprotic solvents of similar polarity.[7][11]
-
Solvent Viscosity: In highly viscous solvents like glycerol, the rate of solvent reorganization around the excited C153 molecule can be slower than the fluorescence lifetime. This can lead to emission from a not-fully-relaxed state, affecting the emission spectrum and lifetime measurements.
-
Aggregation: In certain polar protic solvents like ethanol, C153 has been shown to form aggregates, particularly at higher concentrations.[12][13] This aggregation can lead to the appearance of multiple emitting species and cause a blue-shift in the emission spectra of the aggregates compared to the monomers, potentially complicating data interpretation.[12][13]
References
- 1. Coumarin 153, 53518-18-6 | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 11. Hydrogen bond interactions of coumarin-153 in molecular solvents: molecular dynamics and principal component analysis [comptes-rendus.academie-sciences.fr]
- 12. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unraveling the Luminescence of Coumarin 153: A Technical Deep Dive into its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
Coumarin 153 (C153) stands as a cornerstone fluorescent probe, widely employed in biophysical and materials science for its pronounced sensitivity to the local environment. Its robust photostability and high fluorescence quantum yield in a multitude of solvents make it an invaluable tool for investigating solvation dynamics, micro-viscosity, and cellular environments. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of Coumarin 153, offering a detailed overview of its photophysical properties, the critical role of solvent interactions, and the experimental methodologies used to elucidate these characteristics.
The Photophysical Heart of Coumarin 153: An Intramolecular Charge Transfer Story
The fluorescence of Coumarin 153 is fundamentally governed by an efficient intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The molecule's structure, featuring an electron-donating julolidine group and an electron-accepting trifluoromethyl group on the coumarin core, is central to this phenomenon.[1] Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).[2] This excitation triggers a significant redistribution of electron density, with a partial charge transfer from the amino (electron donor) group to the carbonyl (electron accepting) group.[2] This ICT character of the S₁ state results in a substantial increase in the molecule's dipole moment compared to the ground state.[3][4]
This change in dipole moment is the primary reason for C153's exquisite sensitivity to its solvent environment. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the more polar excited state, leading to a red-shift in the fluorescence emission spectrum.[4] This time-dependent spectral shift, known as the dynamic Stokes shift, provides a direct measure of the solvent relaxation dynamics around the excited probe molecule.[3][4]
Key Photophysical Parameters
The fluorescence behavior of Coumarin 153 is characterized by several key quantitative parameters that are highly dependent on the solvent. The following tables summarize critical photophysical data for C153 in various solvent environments.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Reference |
| Methanol | 424 | 537 | - | [2][5] |
| Acetonitrile | - | - | - | [3] |
| Butanol | - | - | - | [3] |
| Ethanol | - | - | - | [6] |
| 1-Chloropropane | - | - | - | [7] |
Table 1: Steady-State Spectral Properties of Coumarin 153 in Various Solvents.
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Radiative Rate Constant (k_f, 10⁸ s⁻¹) | Non-radiative Rate Constant (k_nr, 10⁸ s⁻¹) | Reference |
| Methanol | 0.42 | 4.0 | - | - | [2][5] |
| Ethanol | 0.55 | 4.8 (monomer) | - | - | [8][9] |
| Acetonitrile | - | - | - | - | [1] |
| Lower Polarity Solvents | Shows unusual deviations from linearity | Shows unusual deviations from linearity | - | Shows substantial enhancements | [1] |
Table 2: Fluorescence Quantum Yields, Lifetimes, and Decay Rates of Coumarin 153.
Visualizing the Photophysical Journey
To better understand the processes involved in the fluorescence of Coumarin 153, the following diagrams illustrate the key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The influence of temperature on Coumarin 153 fluorescence kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Coumarin 153: From Discovery to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153, scientifically known as 2,3,6,7-Tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a highly fluorescent organic dye that has garnered significant attention within the scientific community. Its exceptional photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, have established it as a valuable tool in various research fields, particularly as a fluorescent probe and a laser dye. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and key applications of Coumarin 153, with a focus on detailed experimental protocols and quantitative data.
Discovery and Development
Coumarin 153 emerged from the extensive research and development of coumarin derivatives as laser dyes. Coumarins, a class of compounds characterized by a benzopyran-2-one core structure, were identified as effective gain media for tunable lasers in the blue-green region of the electromagnetic spectrum. The first coumarin-based laser dye, 7-diethylamino-4-methylcoumarin, demonstrated laser action around 460 nm.[1] This discovery spurred the synthesis and investigation of a wide array of coumarin analogs to enhance their photostability, tuning range, and efficiency.
Synthesis of Coumarin 153
The synthesis of Coumarin 153 is most effectively achieved through a von Pechmann condensation , a classic method for preparing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. For Coumarin 153, the specific reactants are 8-hydroxyjulolidine and ethyl trifluoroacetoacetate .
Synthesis Pathway
The reaction proceeds through an acid-catalyzed transesterification followed by an intramolecular electrophilic aromatic substitution (Michael addition) and subsequent dehydration to form the final coumarin ring system.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on the principles of the von Pechmann condensation for the synthesis of 4-substituted coumarins.
Materials:
-
8-Hydroxyjulolidine
-
Ethyl trifluoroacetoacetate
-
Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyjulolidine (1 equivalent) in a minimal amount of a suitable solvent or, if the reaction is to be performed neat, proceed without a solvent.
-
Addition of Reactants: Add ethyl trifluoroacetoacetate (1.1 to 1.5 equivalents) to the flask.
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, a few drops to a catalytic amount) to the reaction mixture while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and maintain it for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water. A solid precipitate of crude Coumarin 153 should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with water to remove any remaining salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
-
Characterization: Confirm the identity and purity of the synthesized Coumarin 153 using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Photophysical Properties of Coumarin 153
Coumarin 153 is renowned for its excellent photophysical properties, which are highly dependent on the solvent environment. This solvatochromism makes it a sensitive probe for local polarity and viscosity.
Quantitative Data
The following tables summarize the key photophysical parameters of Coumarin 153 in various solvents.
Table 1: Absorption and Emission Maxima of Coumarin 153 in Different Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| Cyclohexane | 400 | 450 |
| Toluene | 415 | 492 |
| Dichloromethane | 423 | 520 |
| Acetonitrile | 423 | 530 |
| Ethanol | 423 | 542 |
| Methanol | 424 | 537[] |
| Water | 410 | 560 |
Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 153 in Different Solvents
| Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Cyclohexane | 0.90[1] | 5.8 |
| Toluene | 0.65 | 4.9 |
| Dichloromethane | 0.43 | 4.1 |
| Acetonitrile | 0.38 | 4.0 |
| Ethanol | 0.53 | 4.5 |
| Methanol | 0.42[] | 4.0[] |
| Water | 0.10[1] | 1.9 |
Applications in Research and Drug Development
The unique photophysical properties of Coumarin 153 have led to its widespread use as a fluorescent probe in various scientific disciplines.
Probing Local Environment
Coumarin 153's sensitivity to solvent polarity and viscosity makes it an excellent probe for characterizing microenvironments in complex systems such as micelles, polymers, and biological membranes. The shift in its emission spectrum provides information about the local polarity, while changes in its fluorescence lifetime and anisotropy can be used to determine local viscosity.
Monitoring Cellular Processes
In a biological context, coumarin derivatives are increasingly being used to develop fluorescent probes for monitoring dynamic cellular processes. While specific signaling pathways directly involving Coumarin 153 are not extensively documented, its photophysical principles are applied in the design of probes for crucial cellular parameters.
One such application is in the development of probes to monitor changes in mitochondrial membrane potential (ΔΨm) , a key indicator of cell health and apoptosis. A decrease in ΔΨm is an early event in programmed cell death. Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner can be used to track these changes.
The following diagram illustrates the logical workflow for using a coumarin-based probe to monitor changes in mitochondrial membrane potential during apoptosis.
References
Coumarin 153 (CAS 53518-18-6): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153, with the CAS number 53518-18-6, is a highly versatile and widely utilized fluorescent dye belonging to the aminocoumarin family. Its chemical name is 2,3,6,7-Tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, and it is also known by the synonym Coumarin 540A.[2][3] Renowned for its strong fluorescence and sensitivity to the local environment, Coumarin 153 serves as a powerful tool in a multitude of scientific disciplines. Its rigidized structure minimizes non-radiative decay pathways, contributing to its high fluorescence quantum yield in many solvents. This technical guide provides a comprehensive overview of the core physicochemical and photophysical properties of Coumarin 153, detailed experimental protocols for its synthesis and application, and a visual representation of a typical experimental workflow.
Physicochemical Properties
Coumarin 153 is a yellow, solid, crystalline compound with a molecular formula of C₁₆H₁₄F₃NO₂ and a molecular weight of 309.28 g/mol .[3] It is known for its good solubility in a range of organic solvents, including ethanol, acetonitrile, methanol, and butanol, but is insoluble in water.[4][5] This solubility profile makes it suitable for a wide array of applications in both chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 53518-18-6 | [3] |
| Molecular Formula | C₁₆H₁₄F₃NO₂ | [3] |
| Molecular Weight | 309.28 g/mol | [3] |
| Appearance | Yellow solid | [6] |
| Melting Point | 164-168 °C | [5] |
| Solubility | Soluble in ethanol, insoluble in water | [5][6] |
Photophysical Properties
The utility of Coumarin 153 as a fluorescent probe stems from its remarkable photophysical characteristics. It exhibits a strong absorption in the violet-blue region of the electromagnetic spectrum and emits bright green fluorescence. A key feature of Coumarin 153 is its pronounced solvatochromism, where the positions of its absorption and emission maxima are sensitive to the polarity of the surrounding solvent. This property makes it an excellent probe for investigating the microenvironment of complex systems.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |
| Cyclohexane | 402 | 455 | 0.90 | 5.8 | [7] |
| Toluene | 416 | 494 | - | 5.1 | [8] |
| Acetonitrile | 423 | 524 | 0.58 | 4.8 | [7][9] |
| Ethanol | 423 | 532 | 0.53 | 4.5 | [5][7][10] |
| Methanol | 424 | 537 | 0.42 | 4.0 | [10][11] |
| Water | - | - | 0.10 | - | [7] |
Note: Photophysical properties can vary slightly depending on the specific experimental conditions and measurement techniques.
Experimental Protocols
Synthesis of Coumarin 153
Synthesis of 7-Amino-4-(trifluoromethyl)coumarin (A Key Intermediate):
This synthesis is typically achieved via a Pechmann condensation reaction.
-
Reagents:
-
3-Aminophenol
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Concentrated Sulfuric Acid (as catalyst and solvent)
-
-
Procedure:
-
Carefully add 3-aminophenol to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
To this solution, slowly add ethyl 4,4,4-trifluoroacetoacetate while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product, wash thoroughly with water to remove excess acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
The subsequent steps to form the fused julolidine ring system would involve the reaction of the 7-amino group with suitable difunctional alkylating agents to construct the two additional saturated rings.
Fluorescence Spectroscopy
Coumarin 153 is widely used in steady-state and time-resolved fluorescence spectroscopy to probe the properties of its environment.
-
Sample Preparation:
-
Prepare a stock solution of Coumarin 153 in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.
-
For measurements, dilute the stock solution with the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. This typically corresponds to a concentration in the micromolar range.
-
-
Instrumentation:
-
A standard fluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
For time-resolved measurements, a time-correlated single-photon counting (TCSPC) system or a fluorescence up-conversion setup is required.[1][12]
-
-
Data Acquisition:
-
Record the absorption spectrum to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength at or near the λ_abs.
-
Scan the emission monochromator to record the fluorescence emission spectrum.
-
For quantum yield measurements, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.[7]
-
For time-resolved measurements, collect the fluorescence decay profile at the emission maximum. The instrument response function (IRF) should be measured using a scattering solution.[13]
-
Fluorescence Anisotropy Measurements
Fluorescence anisotropy is used to study the rotational dynamics of Coumarin 153, providing insights into the microviscosity of its surroundings.
-
Instrumentation:
-
A fluorometer equipped with polarizers in both the excitation and emission light paths.
-
-
Procedure:
-
Prepare the sample as described for fluorescence spectroscopy.
-
Measure the fluorescence intensity with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the G-factor of the instrument by exciting with horizontally polarized light and measuring the parallel (I_HH) and perpendicular (I_HV) emission intensities (G = I_HV / I_HH).
-
Calculate the steady-state anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
For time-resolved anisotropy, measure the decay of the parallel and perpendicular components of the fluorescence and calculate the time-resolved anisotropy r(t).
-
Live-Cell Imaging
Coumarin 153's sensitivity to environmental polarity makes it a useful probe for imaging lipid-rich structures and changes in the cellular microenvironment.
-
Cell Culture and Staining:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a stock solution of Coumarin 153 in DMSO.
-
Dilute the stock solution in cell culture medium to a final concentration typically in the range of 1-10 µM.
-
Incubate the cells with the Coumarin 153-containing medium for 15-30 minutes at 37 °C.
-
Wash the cells with fresh, probe-free medium before imaging to remove excess dye.
-
-
Microscopy:
-
Use a fluorescence microscope equipped with appropriate filters for Coumarin 153 (e.g., excitation around 405-420 nm and emission collection around 480-550 nm).
-
Confocal or two-photon microscopy can be used for higher resolution imaging and to reduce background fluorescence.
-
-
Image Analysis:
-
Analyze the fluorescence intensity and distribution within the cells to identify stained structures.
-
Changes in the emission spectrum can be analyzed to infer changes in the polarity of the cellular microenvironment.
-
Mandatory Visualizations
Caption: Experimental workflow for time-resolved fluorescence spectroscopy using Coumarin 153.
Conclusion
Coumarin 153 (CAS 53518-18-6) stands out as a powerful and versatile fluorescent probe with well-characterized physicochemical and photophysical properties. Its sensitivity to the local environment, particularly polarity, coupled with its high fluorescence quantum yield, makes it an invaluable tool for researchers in chemistry, physics, and biology. The detailed experimental protocols provided in this guide for its synthesis and application in various spectroscopic and imaging techniques are intended to facilitate its effective use in scientific research. The continued exploration of Coumarin 153 and its derivatives promises to yield further insights into complex chemical and biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin 153 Dye content 99 53518-18-6 [sigmaaldrich.com]
- 4. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Coumarin synthesis [organic-chemistry.org]
The Versatility of Coumarin 153: An In-depth Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Coumarin 153 (C153) stands as a cornerstone fluorescent probe in a multitude of basic research applications, prized for its remarkable sensitivity to the local environment. Its rigid molecular structure, coupled with a significant change in dipole moment upon photoexcitation, makes it an exceptional tool for investigating complex molecular landscapes. This technical guide provides a comprehensive overview of the fundamental applications of Coumarin 153, detailing its photophysical properties, experimental methodologies, and the underlying principles of its use as a molecular probe.
Core Photophysical Properties of Coumarin 153
The utility of Coumarin 153 as a fluorescent probe is rooted in its distinct photophysical characteristics, which are exquisitely responsive to the polarity and viscosity of its surroundings. Key parameters such as quantum yield, fluorescence lifetime, and Stokes shift are significantly modulated by the solvent environment.
Solvatochromism and Stokes Shift
Coumarin 153 exhibits pronounced positive solvatochromism, meaning its emission spectrum undergoes a red-shift (to longer wavelengths) as the polarity of the solvent increases. This phenomenon arises from the larger dipole moment of the molecule in its excited state compared to its ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a lower energy (longer wavelength) emission. The magnitude of this shift, known as the Stokes shift, provides a direct measure of the solvent polarity and the dynamics of solvent relaxation.[1][2]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) of Coumarin 153, a measure of the efficiency of the fluorescence process, is highly dependent on the solvent. Generally, the quantum yield is higher in non-polar, viscous environments and decreases in more polar and protic solvents. This is attributed to the presence of non-radiative decay pathways that become more prominent in polar media.[3] Similarly, the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is also sensitive to the solvent environment.
Table 1: Photophysical Properties of Coumarin 153 in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Lifetime (τF, ns) |
| Cyclohexane | 2.02 | 1.427 | ~410 | ~450 | ~2200 | 0.90 | 5.8 |
| Toluene | 2.38 | 1.497 | ~420 | ~480 | ~2900 | 0.76 | 5.2 |
| Dichloromethane | 8.93 | 1.424 | ~425 | ~505 | ~3800 | 0.64 | 4.5 |
| Acetonitrile | 37.5 | 1.344 | ~423 | ~515 | ~4300 | 0.40 | 3.8 |
| Methanol | 32.7 | 1.329 | ~424 | ~537 | ~4900 | 0.42 | 4.0 |
| Ethanol | 24.5 | 1.361 | ~425 | ~530 | ~4700 | 0.53 | 4.3 |
| Water | 80.1 | 1.333 | ~420 | ~560 | ~6200 | 0.10 | 1.8 |
Note: The values presented are approximate and can vary slightly depending on the specific experimental conditions and data sources.
Key Research Applications and Experimental Protocols
The unique photophysical properties of Coumarin 153 have led to its widespread use in several key areas of basic research.
Probing Solvent Dynamics and Microenvironments
Coumarin 153 is a preeminent probe for studying solvent relaxation dynamics, a fundamental process in chemical reactions.[1] Upon excitation with an ultrashort laser pulse, the change in its dipole moment induces a reorientation of the surrounding solvent molecules. The time-dependent spectral shift of the C153 fluorescence provides a direct readout of the timescale of this solvent reorganization.
This technique allows for the measurement of fluorescence dynamics with sub-picosecond time resolution, essential for capturing the rapid initial stages of solvent relaxation.
Materials:
-
Coumarin 153 (laser grade)
-
Spectroscopic grade solvents
-
Femtosecond laser system (e.g., Ti:Sapphire laser)
-
Fluorescence up-conversion spectrometer
Methodology:
-
Sample Preparation: Prepare a dilute solution of Coumarin 153 in the solvent of interest. The concentration should be optimized to avoid aggregation and inner-filter effects.
-
Excitation: Excite the sample with a vertically polarized ultrashort laser pulse at the absorption maximum of C153.
-
Fluorescence Collection: Collect the emitted fluorescence and focus it onto a nonlinear crystal.
-
Gating: A second, time-delayed "gate" pulse (typically at the fundamental laser wavelength) is also focused onto the nonlinear crystal, spatially overlapping with the fluorescence.
-
Up-Conversion: Sum-frequency generation occurs in the crystal only when the fluorescence photons and the gate pulse photons arrive simultaneously. The up-converted signal is proportional to the fluorescence intensity at that specific time delay.
-
Detection: The up-converted signal, now at a shorter wavelength, is detected by a photomultiplier tube after passing through a monochromator.
-
Time-Resolved Measurement: By systematically varying the time delay between the excitation and gate pulses, the fluorescence decay profile at a specific wavelength can be constructed.
-
Time-Resolved Emission Spectra (TRES): By measuring the fluorescence decay at multiple emission wavelengths, a time-resolved emission spectrum can be constructed, revealing the dynamic Stokes shift.
Investigating Protein Structure and Dynamics
Coumarin 153 serves as a valuable extrinsic fluorescent probe for studying the structure, dynamics, and ligand-binding properties of proteins. Its fluorescence is sensitive to the polarity and viscosity of its local environment within a protein, providing insights into the nature of binding sites and conformational changes.
Fluorescence anisotropy measures the rotational mobility of the fluorophore. When C153 binds to a protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. This can be used to determine binding affinities and probe the microviscosity of the protein's interior.
Materials:
-
Coumarin 153
-
Purified protein of interest
-
Buffer solution
-
Fluorometer equipped with polarizers
Methodology:
-
Sample Preparation: Prepare solutions of the protein and a stock solution of Coumarin 153 in an appropriate buffer.
-
Titration: Titrate a fixed concentration of the protein with increasing concentrations of Coumarin 153 (or vice versa).
-
Steady-State Anisotropy Measurement:
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence intensity with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the excitation polarizer.
-
A correction factor, G, is determined by exciting with horizontally polarized light and measuring the parallel (IHV) and perpendicular (IHH) emission intensities (G = IHV / IHH).
-
The steady-state anisotropy (r) is calculated as: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).
-
-
Data Analysis: Plot the change in fluorescence anisotropy as a function of the ligand concentration. The binding constant (Ka) can be determined by fitting the data to a suitable binding model.
-
Time-Resolved Anisotropy (Optional): For more detailed information on the rotational dynamics, time-resolved anisotropy measurements can be performed using a time-correlated single-photon counting (TCSPC) system. The decay of the anisotropy provides information about the size and shape of the rotating entity.
Conclusion
Coumarin 153 remains an indispensable tool in basic research, offering a window into the intricate and dynamic world of molecular interactions. Its sensitive photophysical response to the local environment, combined with well-established experimental techniques, allows researchers to probe a wide range of phenomena, from the ultrafast dynamics of solvent molecules to the subtle conformational changes in complex biomolecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to harness the power of Coumarin 153 in their research endeavors. As new experimental techniques and computational models emerge, the applications of this versatile fluorescent probe are poised to expand even further, continuing to illuminate the fundamental processes that govern the molecular world.
References
Methodological & Application
Application Notes and Protocols: Viscosity Measurements Using Coumarin 153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 is a highly sensitive fluorescent probe widely employed as a "molecular rotor" for quantifying microviscosity in various environments, from simple solvents to complex biological systems. Its fluorescence properties, particularly its fluorescence lifetime and quantum yield, are exquisitely dependent on the rotational freedom of its molecular structure. In environments with low viscosity, the molecule can undergo non-radiative decay through intramolecular rotation, leading to quenched fluorescence. Conversely, in more viscous environments, this rotation is hindered, resulting in a significant increase in fluorescence intensity and lifetime. This principle, known as Twisted Intramolecular Charge Transfer (TICT), makes Coumarin 153 an invaluable tool for probing the viscosity of solutions, cell membranes, and the cytoplasm, which is critical in numerous biological processes and drug delivery studies.[1]
Principle of Viscosity Sensing: The TICT Mechanism
The viscosity-sensing capability of Coumarin 153 is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. Upon photoexcitation, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. In low-viscosity media, the julolidine group of Coumarin 153 can rotate freely. This rotation leads to the formation of a non-fluorescent, charge-separated TICT state, providing a non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence. However, in a viscous environment, this intramolecular rotation is restricted. The molecule is consequently forced to relax from the LE state via a radiative pathway, resulting in strong fluorescence emission. The degree of this restriction is directly proportional to the viscosity of the surrounding medium.
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism in Coumarin 153.
Data Presentation: Photophysical Properties of Coumarin 153 vs. Viscosity
The relationship between the fluorescence quantum yield (Φ) or fluorescence lifetime (τ) of a molecular rotor like Coumarin 153 and the viscosity (η) of the medium can be described by the Förster-Hoffmann equation:
log(Φ) = C + x * log(η) or log(τ) = C' + x' * log(η)
where C and C' are constants, and x and x' are sensitivity parameters specific to the molecular rotor.[2][3][4][5] A log-log plot of fluorescence lifetime or intensity against viscosity should yield a linear relationship, which can be used to create a calibration curve for viscosity measurements.
| Solvent | Viscosity (η) at 298 K (cP) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 0.98 | 0.90[6] | ~5.0 |
| Acetonitrile | 0.37 | 0.12[7] | < 1[7] |
| Ethanol | 1.20 | 0.42[8] | 4.0[8] |
| Methanol | 0.55 | 0.42[8] | 4.0[8] |
| Glycerol | 934 | 0.23 (at 80°C)[7] | 1.6 (at 80°C)[7] |
| Water | 0.89 | 0.10[6] | ~2.0 |
Note: The presented data is compiled from various sources and experimental conditions may vary. It is highly recommended to generate a specific calibration curve for each experimental setup and batch of Coumarin 153.
Experimental Protocols
Protocol 1: Bulk Viscosity Measurement using Fluorescence Lifetime
This protocol describes the measurement of the viscosity of a bulk solution using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
Coumarin 153 (laser grade)
-
Solvents of known viscosity for calibration (e.g., ethanol-glycerol mixtures)
-
Sample of unknown viscosity
-
TCSPC system with a suitable excitation source (e.g., pulsed laser diode at ~405 nm or a Ti:Sapphire laser) and detector
-
Fluorometer cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Coumarin 153 in a suitable solvent (e.g., ethanol) at a concentration of ~1 mM. Protect the solution from light.
-
Preparation of Calibration Standards:
-
Prepare a series of solutions with varying viscosities by mixing two miscible solvents with different viscosities (e.g., ethanol and glycerol) in different ratios.
-
Measure the viscosity of each standard solution using a calibrated viscometer.
-
Add a small aliquot of the Coumarin 153 stock solution to each calibration standard to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Preparation of the Unknown Sample: Prepare the sample with unknown viscosity containing Coumarin 153 at the same concentration as the calibration standards.
-
TCSPC Measurement:
-
Set up the TCSPC system. The excitation wavelength should be around the absorption maximum of Coumarin 153 (~420 nm). Collect the fluorescence decay at the emission maximum (~540 nm).
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).[6]
-
Measure the fluorescence decay profiles for each calibration standard and the unknown sample. Collect enough counts in the peak channel (e.g., >10,000) to ensure good statistics.
-
-
Data Analysis:
-
Fit the fluorescence decay curves using a multi-exponential decay model, reconvolved with the IRF.
-
Determine the average fluorescence lifetime (τ) for each sample.
-
Create a calibration curve by plotting the logarithm of the average fluorescence lifetime (log(τ)) against the logarithm of the known viscosity (log(η)) for the calibration standards.
-
Use the linear fit of the calibration curve and the measured fluorescence lifetime of the unknown sample to determine its viscosity.[9][10]
-
Protocol 2: Cellular Viscosity Imaging using Fluorescence Lifetime Imaging Microscopy (FLIM)
This protocol outlines the steps for imaging viscosity changes within living cells.
Materials:
-
Coumarin 153
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging chamber or dish
-
Confocal microscope equipped with a FLIM module (e.g., TCSPC-based FLIM)
-
Cell line of interest
Procedure:
-
Cell Culture: Culture the cells of interest in a suitable live-cell imaging dish to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of Coumarin 153 in cell culture medium. The final concentration typically ranges from 1 to 10 µM. It is advisable to first dissolve Coumarin 153 in a small amount of DMSO before diluting it in the medium.
-
Incubate the cells with the Coumarin 153-containing medium for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.
-
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the imaging dish on the stage of the confocal microscope equipped with a FLIM system.
-
Excite the Coumarin 153 with a pulsed laser at a wavelength near its absorption maximum (e.g., 405 nm or 440 nm).
-
Collect the fluorescence emission using a bandpass filter centered around 540 nm.
-
Acquire FLIM images. Ensure that the photon counting rate is within the linear range of the detector to avoid pulse pile-up.
-
-
Data Analysis:
-
Analyze the FLIM data using appropriate software to generate a map of the fluorescence lifetime for each pixel in the image.
-
Use a pre-determined calibration curve (generated using Protocol 1 with solvents of known viscosity) to convert the fluorescence lifetime values into viscosity maps of the cells.
-
Mandatory Visualizations
Caption: Experimental workflow for viscosity measurement using Coumarin 153.
Caption: Logical relationship between viscosity and fluorescence of Coumarin 153.
References
- 1. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 4. Fluorescent molecular rotor-based polymer materials for local microviscosity mapping in microfluidic channels [arxiv.org]
- 5. chimia.ch [chimia.ch]
- 6. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. horiba.com [horiba.com]
- 10. static.horiba.com [static.horiba.com]
Application Notes and Protocols for Cellular Imaging with Coumarin 153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 is a fluorescent dye renowned for its sensitivity to the local microenvironment, making it an invaluable tool for live-cell imaging. Its photophysical properties, particularly its fluorescence lifetime and quantum yield, are highly dependent on the polarity and viscosity of its surroundings. This solvatochromic and "molecular rotor" behavior allows for the investigation of intracellular dynamics, such as changes in membrane fluidity and cytoplasmic viscosity, which are pertinent to numerous cellular processes and disease states. These application notes provide a comprehensive guide to utilizing Coumarin 153 for cellular imaging, with a focus on viscosity measurements using fluorescence lifetime imaging microscopy (FLIM).
I. Photophysical Properties of Coumarin 153
Coumarin 153 exhibits strong fluorescence with a high quantum yield in non-polar environments, while its fluorescence is quenched in aqueous media.[1][2] This sensitivity to the environment is crucial for its application as a cellular probe. Below is a summary of its key photophysical properties in various solvents.
Table 1: Photophysical Properties of Coumarin 153 in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 410 | 455 | 0.90 | 5.8 |
| Toluene | 420 | 490 | 0.73 | 5.2 |
| Acetonitrile | 423 | 524 | 0.58 | 4.5 |
| Ethanol | 423 | 530 | 0.45 | 4.8 |
| Methanol | 424 | 537 | 0.42 | 4.0[1] |
| Water | 415 | 570 | ~0.01 | - |
Note: Values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.
II. Mechanism of Action as a Viscosity Sensor
Coumarin 153 functions as a "molecular rotor," where its fluorescence properties are directly linked to the viscosity of its environment. In a low-viscosity medium, the molecule can undergo intramolecular rotation, which leads to non-radiative decay and thus, quenched fluorescence and a shorter fluorescence lifetime. In a high-viscosity environment, this rotation is hindered, resulting in a higher fluorescence quantum yield and a longer fluorescence lifetime. This relationship allows for the quantitative measurement of microviscosity within living cells using FLIM.
Caption: Coumarin 153's fluorescence is dependent on environmental viscosity.
III. Experimental Protocols
A. General Protocol for Live-Cell Imaging with Coumarin 153
This protocol provides a general workflow for staining live cells with Coumarin 153 for fluorescence intensity imaging.
Caption: Step-by-step workflow for live-cell imaging using Coumarin 153.
1. Materials:
-
Coumarin 153 (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Glass-bottom dishes or chamber slides suitable for microscopy
2. Probe Preparation:
-
Prepare a 1-10 mM stock solution of Coumarin 153 in anhydrous DMSO.
-
Vortex thoroughly to dissolve.
-
Store the stock solution at -20°C, protected from light.
3. Cell Seeding and Culture:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.[3]
-
Culture cells in a 37°C, 5% CO₂ incubator.
4. Probe Loading and Incubation:
-
On the day of the experiment, dilute the Coumarin 153 stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type and application.
-
Remove the culture medium from the cells and replace it with the Coumarin 153-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[4]
5. Washing:
-
After incubation, gently aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe.[3]
6. Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Coumarin 153 (Excitation: ~420 nm, Emission: ~530 nm).
B. Protocol for Fluorescence Lifetime Imaging Microscopy (FLIM) for Viscosity Measurement
This protocol outlines the steps for using Coumarin 153 with FLIM to measure intracellular viscosity.
1. Additional Materials:
-
A fluorescence microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).
-
FLIM analysis software.
2. Experimental Procedure:
-
Follow the General Protocol for Live-Cell Imaging with Coumarin 153 (Section III.A) to prepare and label the cells.
-
Acquire FLIM data using the appropriate laser excitation wavelength (e.g., a pulsed diode laser around 405 nm or a two-photon laser around 840 nm).
-
Collect photon arrival times for each pixel in the image.
3. Data Analysis:
-
Fit the fluorescence decay data for each pixel to a multi-exponential decay model using the FLIM analysis software.
-
Generate a fluorescence lifetime map of the cells.
-
To convert fluorescence lifetime to viscosity, a calibration curve is required. This can be generated by measuring the fluorescence lifetime of Coumarin 153 in a series of solutions with known viscosities (e.g., glycerol-water mixtures).
-
The relationship between fluorescence lifetime (τ) and viscosity (η) can often be described by the Förster-Hoffmann equation: log(τ) = C + x log(η) , where C and x are constants determined from the calibration.
-
Use the calibration curve to convert the measured fluorescence lifetimes in the cell to viscosity values.
IV. Application in Drug Development: High-Throughput Screening for Modulators of Cellular Viscosity
Changes in cellular viscosity have been implicated in various diseases and can be a target for therapeutic intervention. Coumarin 153, in conjunction with automated microscopy and FLIM, can be used in high-throughput screening (HTS) to identify compounds that modulate cellular viscosity.
Protocol for a 96-well Plate-Based HTS Assay:
1. Cell Plating:
-
Seed cells in a 96-well, black-walled, clear-bottom imaging plate.
2. Compound Treatment:
-
Treat cells with a library of compounds at various concentrations for a desired period. Include appropriate vehicle controls.
3. Coumarin 153 Staining:
-
Add Coumarin 153 to each well to a final concentration of 1-10 µM and incubate for 15-30 minutes.
4. Washing:
-
Use an automated plate washer to gently wash the cells with PBS.
5. FLIM Acquisition:
-
Use a high-content imaging system with FLIM capabilities to automatically acquire images and lifetime data from each well.
6. Data Analysis:
-
Automate the analysis of FLIM data to calculate the average fluorescence lifetime per cell or per well.
-
Identify "hits" as compounds that cause a statistically significant change in fluorescence lifetime compared to vehicle-treated controls.
V. Troubleshooting
-
Low Signal: Increase the concentration of Coumarin 153 or the incubation time. Ensure that the excitation and emission filters are appropriate.
-
High Background: Ensure thorough washing to remove excess probe. Use a phenol red-free medium for imaging.
-
Phototoxicity: Minimize the exposure time and excitation light intensity. Use a lower probe concentration if possible.
-
Inconsistent FLIM data: Ensure the stability of the laser and detectors. Use a reference dye with a known, stable lifetime to calibrate the system.
By following these protocols, researchers can effectively utilize Coumarin 153 as a powerful tool to investigate the intricate and dynamic microenvironment within living cells.
References
Application Notes and Protocols for Using Coumarin 153 as a Polarity Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 (C153) is a highly sensitive fluorescent probe widely utilized to characterize the polarity of its microenvironment. Its utility stems from a significant change in its dipole moment upon electronic excitation, leading to a pronounced sensitivity of its emission spectrum to the surrounding solvent polarity—a phenomenon known as solvatochromism.[1][2] This property makes C153 an invaluable tool in diverse research areas, including drug delivery, membrane biophysics, and polymer science, where understanding the local polarity is crucial.
Upon excitation from the ground state (S₀) to the first excited singlet state (S₁), the dipole moment of Coumarin 153 increases substantially.[1] In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the larger dipole moment of the excited state. This reorganization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The magnitude of this red-shift is directly proportional to the polarity of the solvent. Therefore, by measuring the emission maximum of Coumarin 153, one can quantitatively assess the polarity of its immediate environment.
Key Features of Coumarin 153 as a Polarity Sensor:
-
High Fluorescence Quantum Yield: Coumarin 153 exhibits strong fluorescence, making it detectable at low concentrations.[2]
-
Large Stokes Shift: The significant separation between its absorption and emission maxima minimizes self-quenching and simplifies spectral analysis.
-
Sensitivity to a Wide Range of Polarities: C153 shows a measurable response across a broad spectrum of solvent polarities.
-
Photostability: It demonstrates good resistance to photobleaching, allowing for prolonged measurements.
Data Presentation
The solvatochromic properties of Coumarin 153 in various organic solvents are summarized in the table below. This data illustrates the dependence of the absorption and fluorescence emission maxima on the solvent polarity.
| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 31.2 | ~400 | ~490 | ~4600 | 0.90[2] |
| n-Butyl Acetate | 36.9 | ~410 | ~500 | ~4400 | - |
| Acetonitrile | 45.6 | ~420 | ~530 | ~5000 | - |
| Dimethylformamide | 43.8 | ~425 | ~540 | ~5000 | - |
| Dimethyl Sulfoxide | 45.1 | ~430 | ~550 | ~5100 | - |
| Ethanol | 51.9 | ~423 | ~540 | ~5300 | 0.544[3] |
| Methanol | 55.4 | ~424 | ~537 | ~5100 | 0.42[4] |
| Water | 63.1 | ~430 | ~590 | ~6400 | 0.10[2] |
Note: The exact spectral maxima and quantum yields can vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Protocols
This section provides detailed methodologies for utilizing Coumarin 153 as a polarity sensor.
Protocol 1: Preparation of Coumarin 153 Stock Solution
-
Materials:
-
Coumarin 153 (powder)
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Weigh an appropriate amount of Coumarin 153 powder using an analytical balance.
-
Dissolve the powder in a small amount of the chosen solvent in a volumetric flask.
-
Once fully dissolved, dilute the solution to the final volume with the same solvent to achieve a stock concentration of approximately 1 mM.
-
Store the stock solution in a dark, airtight container at 4°C to prevent solvent evaporation and photodegradation.
-
Protocol 2: Determination of Environmental Polarity using Steady-State Fluorescence Spectroscopy
-
Materials:
-
Coumarin 153 stock solution
-
Sample of interest (e.g., protein solution, liposome suspension, polymer matrix)
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a working solution of Coumarin 153 by diluting the stock solution in the sample of interest to a final concentration in the micromolar range (e.g., 1-10 µM). Ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Transfer the sample to a quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of Coumarin 153 in a non-polar solvent (e.g., ~400-420 nm).
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450-700 nm).
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Correlate the observed λ_em with a calibration curve of λ_em versus a known polarity scale (e.g., ET(30)) to determine the effective polarity of the microenvironment.
-
Protocol 3: Time-Resolved Fluorescence Measurements for Studying Solvation Dynamics
For advanced applications, such as investigating the dynamics of solvent relaxation around the excited probe, time-resolved fluorescence spectroscopy is employed.
-
Instrumentation:
-
Procedure:
-
Prepare the sample as described in Protocol 2.
-
Excite the sample with a pulsed laser source at the appropriate wavelength.
-
Collect the time-resolved fluorescence decay at various emission wavelengths across the fluorescence spectrum.
-
Analyze the decay data to obtain fluorescence lifetimes and construct time-resolved emission spectra (TRES).[7]
-
The temporal shift of the TRES provides direct insight into the timescale of solvent reorganization around the excited Coumarin 153 molecule.[5][8]
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with using Coumarin 153 as a polarity sensor.
Caption: Solvatochromic shift mechanism of Coumarin 153.
Caption: Workflow for determining environmental polarity.
Caption: Logical flow from polarity to emission shift.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. poasis.postech.ac.kr [poasis.postech.ac.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polar solvation dynamics of coumarin 153 by ultrafast time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coumarin 153 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 (C153) is a highly versatile and widely utilized fluorescent dye in a multitude of research applications, particularly within the realm of fluorescence microscopy.[1][2] Its photophysical properties are exquisitely sensitive to the local microenvironment, making it an exceptional probe for investigating cellular dynamics, drug delivery systems, and fundamental biomolecular interactions.[3][4][5] C153 is characterized by a large Stokes shift, high fluorescence quantum yield in non-polar environments, and a significant change in its dipole moment upon excitation.[6] These characteristics make it an ideal candidate for advanced fluorescence imaging techniques. This document provides detailed application notes and experimental protocols for the effective use of Coumarin 153 in various fluorescence microscopy methods.
Photophysical Properties of Coumarin 153
The fluorescence characteristics of Coumarin 153 are strongly influenced by the polarity and viscosity of its surrounding environment.[7][8] This sensitivity is the foundation of its utility as a molecular probe. A summary of its key photophysical properties in various solvents is presented below.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Acetonitrile | 422 | 524 | 0.40 | 4.8 |
| Methanol | 424 | 537 | 0.42 | 4.0 |
| Ethanol | 423 | 532-542 | 0.38 | 4.5 |
| 1-Chloropropane | ~420 | ~520 | ~0.5 | ~5.0 |
| Water | Insoluble | - | - | - |
| Gas Phase | ~390 | ~470 | - | - |
Note: The exact values can vary slightly depending on the experimental conditions such as temperature and purity of the solvent.[1][6][9][10][11][12]
Application Notes
Environmental Polarity Sensing
Coumarin 153 exhibits a pronounced solvatochromic shift, meaning its absorption and emission spectra change with the polarity of the solvent.[13][14] In nonpolar solvents, the emission spectrum is typically blue-shifted, while in polar solvents, it is red-shifted.[6] This property allows for the mapping of polarity gradients within cells and tissues. For instance, C153 can be used to probe the polarity of lipid droplets, cell membranes, and the hydrophobic cores of proteins.[15][16]
Microviscosity Sensing (Molecular Rotor)
The fluorescence quantum yield and lifetime of Coumarin 153 are highly dependent on the local viscosity.[17] In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation, leading to quenched fluorescence. In more viscous or rigid environments, this rotation is hindered, resulting in a significant increase in fluorescence intensity and lifetime.[18][19][20] This "molecular rotor" behavior makes C153 an excellent probe for measuring microviscosity in live cells, monitoring protein aggregation, and studying the gelation process in drug delivery vehicles.[18]
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM is a powerful technique that measures the fluorescence lifetime of a fluorophore at each pixel of an image, providing information about the local environment independent of the fluorophore's concentration. Due to the sensitivity of its fluorescence lifetime to polarity and viscosity, Coumarin 153 is an ideal probe for FLIM studies.[12] By measuring the spatial variation in C153's lifetime, researchers can create high-resolution maps of microviscosity and polarity within living cells.
Fluorescence Correlation Spectroscopy (FCS)
FCS is a technique that analyzes fluorescence fluctuations in a microscopic observation volume to determine the concentration and diffusion coefficient of fluorescent molecules.[21][22] Coumarin 153 can be used as a calibration standard in FCS experiments due to its well-characterized diffusion behavior in various solvents. It can also be employed to study the dynamics of its binding to larger molecules, such as proteins or nanoparticles, by monitoring changes in its diffusion time.
Experimental Protocols
Protocol 1: General Staining of Live Cells with Coumarin 153
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Coumarin 153 in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them to the desired confluency.
-
Staining Solution Preparation: Dilute the Coumarin 153 stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
Cell Staining: Remove the cell culture medium and wash the cells once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for Coumarin 153 (Excitation: ~405-425 nm; Emission: ~450-550 nm).
Protocol 2: Microviscosity Measurement using Steady-State Fluorescence
-
Calibration Curve:
-
Prepare a series of solutions with known viscosities. This can be achieved by mixing two miscible solvents with different viscosities (e.g., methanol and glycerol) in varying ratios.
-
Add a constant, low concentration of Coumarin 153 (e.g., 1 µM) to each solution.
-
Measure the fluorescence intensity of each solution using a fluorometer with excitation set to the absorption maximum of C153 in the respective solvent mixture.
-
Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity. This should yield a linear relationship according to the Förster-Hoffmann equation.
-
-
Sample Preparation: Prepare your experimental sample (e.g., cell lysate, protein solution) and add Coumarin 153 to the same final concentration used for the calibration curve.
-
Fluorescence Measurement: Measure the fluorescence intensity of your sample under the same conditions as the calibration curve.
-
Viscosity Determination: Use the calibration curve to determine the microviscosity of your sample from its measured fluorescence intensity.
Protocol 3: Fluorescence Lifetime Imaging (FLIM) for Intracellular Viscosity Mapping
-
Cell Preparation and Staining: Prepare and stain live cells with Coumarin 153 as described in Protocol 1.
-
FLIM Setup:
-
Use a confocal or multiphoton microscope equipped with a pulsed laser for excitation (e.g., a Ti:Sapphire laser for two-photon excitation around 800-840 nm, or a pulsed diode laser around 405 nm for one-photon excitation).
-
Ensure the system is equipped with time-correlated single photon counting (TCSPC) electronics for lifetime measurement.
-
-
Image Acquisition:
-
Acquire FLIM data from the stained cells. Collect enough photons per pixel to ensure good statistical accuracy for the lifetime determination.
-
Acquire a series of images over time to monitor dynamic changes in viscosity.
-
-
Data Analysis:
-
Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to extract the fluorescence lifetime.
-
Generate a lifetime map of the cell, where the color or intensity of each pixel represents the measured fluorescence lifetime.
-
Relate the measured lifetimes to viscosity using a calibration curve generated from solutions of known viscosity.
-
Visualizations
Caption: Figure 1: Experimental workflow for live cell imaging using Coumarin 153.
Caption: Figure 2: Mechanism of Coumarin 153 as a viscosity-sensitive molecular rotor.
Caption: Figure 3: Principle of using Coumarin 153 with FLIM to map cellular microenvironments.
References
- 1. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 2. Coumarin 153 | CAS 53518-18-6 | Chemodex | Biomol.com [biomol.com]
- 3. Coumarin 153 Dynamics in Ethylammonium Nitrate: The Effects of Dilution with Methanol [mdpi.com]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. クマリン153 Dye content 99 % | Sigma-Aldrich [sigmaaldrich.com]
- 11. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 12. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Unique Photophysical Behavior of Coumarin-Based Viscosity Probes during Molecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ichf.edu.pl [ichf.edu.pl]
- 22. Fluorescence Correlation Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Time-Resolved Fluorescence Spectroscopy with Coumarin 153: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 (C153) is a versatile fluorescent probe widely utilized in time-resolved fluorescence spectroscopy to investigate the dynamics of complex molecular environments. Its photophysical properties, particularly its sensitivity to solvent polarity and local environment, make it an ideal tool for studying solvation dynamics, microviscosity, and binding events in various systems, including biological macromolecules and drug delivery vehicles. This document provides detailed application notes and experimental protocols for employing Coumarin 153 in time-resolved fluorescence studies.
Key Applications of Coumarin 153
-
Solvation Dynamics: C153's significant dipole moment change upon excitation leads to a time-dependent shift in its fluorescence emission spectrum (dynamic Stokes shift) in polar solvents. This phenomenon allows for the direct probing of solvent reorganization dynamics on the picosecond to nanosecond timescale.[1]
-
Molecular Rotor: The fluorescence quantum yield and lifetime of C153 are sensitive to the viscosity of its microenvironment. This property allows it to be used as a "molecular rotor" to measure local viscosity in systems such as cell membranes and polymer matrices.
-
Probe for Drug Delivery Systems: Due to its sensitivity to environmental polarity, C153 can be encapsulated within drug delivery vehicles (e.g., micelles, nanoparticles) to monitor drug loading, release, and the internal environment of the carrier.
-
Anisotropy Studies: Time-resolved fluorescence anisotropy measurements of C153 can provide information about the rotational diffusion of the probe, which is related to the size and shape of the molecule and the viscosity of the surrounding medium. This is particularly useful for studying protein binding and aggregation.[2]
Data Presentation: Photophysical Properties of Coumarin 153
The following tables summarize the key photophysical properties of Coumarin 153 in a range of solvents with varying polarities. This data is essential for selecting the appropriate solvent for a given application and for interpreting experimental results.
Table 1: Absorption and Emission Maxima of Coumarin 153 in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Cyclohexane | 2.02 | 1.427 | 408 | 460 | 2900 |
| Benzene | 2.28 | 1.501 | 420 | 488 | 3400 |
| Dichloromethane | 8.93 | 1.424 | 423 | 518 | 4800 |
| Acetone | 20.7 | 1.359 | 422 | 525 | 5200 |
| Acetonitrile | 37.5 | 1.344 | 423 | 530 | 5400 |
| Methanol | 32.7 | 1.329 | 424 | 537 | 5600 |
| Ethanol | 24.5 | 1.361 | 423 | 540 | 5800 |
| Water | 80.1 | 1.333 | 435 | 550 | 5400 |
Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 153 in Various Solvents
| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| Cyclohexane | 0.90 | 5.8 |
| Benzene | 0.64 | 5.2 |
| Dichloromethane | 0.42 | 4.5 |
| Acetone | 0.38 | 4.1 |
| Acetonitrile | 0.37 | 3.8 |
| Methanol | 0.42 | 4.0 |
| Ethanol | 0.53 | 4.6 |
| Water | 0.10 | 1.5 |
Experimental Protocols
Protocol 1: Sample Preparation for Time-Resolved Fluorescence Measurements
Objective: To prepare a solution of Coumarin 153 suitable for time-resolved fluorescence spectroscopy.
Materials:
-
Coumarin 153 (laser grade)
-
Spectroscopic grade solvent of choice
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of Coumarin 153 powder.
-
Dissolve the powder in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Prepare the Working Solution:
-
Dilute the stock solution with the same solvent to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects. A typical working concentration is in the micromolar range.
-
-
Verify Absorbance:
-
Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to confirm that the absorbance at the intended excitation wavelength is below 0.1.
-
-
Transfer to Cuvette:
-
Carefully transfer the working solution to a clean quartz cuvette for the fluorescence measurement. Ensure there are no air bubbles.
-
Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Measurement
Objective: To measure the fluorescence lifetime of Coumarin 153 using TCSPC.
Instrumentation:
-
Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser) with a repetition rate appropriate for the expected lifetime.
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))
-
TCSPC electronics (e.g., time-to-amplitude converter (TAC) and multi-channel analyzer (MCA))
-
Data acquisition and analysis software
Procedure:
-
Instrument Warm-up: Allow the light source and electronics to warm up and stabilize according to the manufacturer's instructions.
-
Instrument Response Function (IRF) Measurement:
-
Replace the sample cuvette with a cuvette containing a scattering solution (e.g., a dilute suspension of non-dairy creamer or colloidal silica in the solvent of interest).[3]
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF by collecting the scattered light. The IRF represents the temporal profile of the excitation pulse as detected by the system.[4][5]
-
-
Sample Measurement:
-
Place the cuvette containing the Coumarin 153 working solution in the sample holder.
-
Set the excitation wavelength to the absorption maximum of Coumarin 153 in the chosen solvent (refer to Table 1).
-
Set the emission wavelength to the fluorescence maximum of Coumarin 153 (refer to Table 1).
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
-
Data Analysis:
-
Load the experimental decay data and the corresponding IRF into the analysis software.
-
Perform a reconvolution analysis to fit the experimental decay to a multi-exponential decay model.[6][7][8] The software will convolute the theoretical decay model with the measured IRF and iteratively adjust the decay parameters (lifetimes and amplitudes) to achieve the best fit to the experimental data.
-
Evaluate the quality of the fit by examining the residuals and the chi-squared (χ²) value.
-
Protocol 3: Fluorescence Up-Conversion Spectroscopy
Objective: To measure the ultrafast fluorescence dynamics of Coumarin 153 with femtosecond time resolution.
Instrumentation:
-
Femtosecond laser system (e.g., Ti:Sapphire laser) providing both the excitation (pump) and gate pulses.
-
Optical delay line for controlling the time delay between the pump and gate pulses.
-
Sample holder (e.g., a thin flowing cell to prevent photobleaching).
-
Nonlinear crystal (e.g., BBO) for sum-frequency generation.
-
Monochromator and detector (e.g., PMT) to measure the up-converted signal.
Procedure:
-
System Alignment: Align the pump and gate beams to be spatially and temporally overlapped in the nonlinear crystal.
-
Sample Preparation: Prepare a concentrated solution of Coumarin 153 (typically in the millimolar range) and place it in the flowing cell.
-
Data Acquisition:
-
The pump pulse excites the sample, and the resulting fluorescence is collected and focused into the nonlinear crystal along with the time-delayed gate pulse.
-
The sum-frequency (up-converted) signal, whose intensity is proportional to the fluorescence intensity at that specific time delay, is detected.
-
Scan the optical delay line to vary the time delay between the pump and gate pulses, thereby mapping out the fluorescence decay profile at a specific wavelength.
-
To construct a time-resolved emission spectrum, repeat the measurement at different emission wavelengths by angle-tuning the nonlinear crystal and adjusting the monochromator.
-
-
Data Analysis: The collected data provides a direct measurement of the fluorescence decay without the need for deconvolution. The time-resolved spectra can be analyzed to determine the dynamic Stokes shift and solvation correlation function.
Visualizations
Caption: General workflow for time-resolved fluorescence spectroscopy.
Caption: Principle of solvation dynamics probed by Coumarin 153.
Caption: Experimental workflow for TCSPC measurements.
Caption: Workflow for time-resolved fluorescence anisotropy.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. howto:how_to_work_with_the_instrument_response_function_irf [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Methods for analysis of time-resolved fluorescence data | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
Coumarin 153 as a Versatile Probe for Elucidating Lipid Membrane Properties and Interactions
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the application of Coumarin 153 (C153), a well-established fluorescent probe, for the detailed investigation of lipid membrane biophysics. C153's pronounced solvatochromism and sensitivity to the microenvironment's polarity and viscosity make it an invaluable tool for characterizing lipid bilayers. Herein, we detail its photophysical properties within model membrane systems and provide standardized protocols for its use in key fluorescence-based assays. Furthermore, we present quantitative data on its fluorescence lifetime, anisotropy, and spectral shifts in response to changes in lipid composition, particularly the presence of cholesterol, a critical modulator of membrane properties. Finally, we illustrate its utility in studying drug-membrane interactions, a crucial aspect of drug discovery and development.
Introduction to Coumarin 153 as a Membrane Probe
Coumarin 153 is a fluorescent dye known for its high fluorescence quantum yield and significant sensitivity to the polarity and viscosity of its immediate environment. Its fluorescence emission spectrum, lifetime, and rotational dynamics are exquisitely responsive to changes in the surrounding medium, making it an ideal probe for investigating the heterogeneous and dynamic nature of lipid membranes.[1][2] The large change in dipole moment upon excitation is a key characteristic that underpins its utility as a solvatochromic probe.[3]
Key Properties of Coumarin 153:
-
Solvatochromism: The emission maximum of C153 exhibits a significant red-shift in more polar environments, allowing for the characterization of the polarity gradient across the lipid bilayer.[4][5]
-
Sensitivity to Microviscosity: The rotational motion of C153, measured by fluorescence anisotropy, is hindered in more viscous or ordered environments, providing a measure of membrane fluidity.[6]
-
High Quantum Yield: C153 displays strong fluorescence, enabling sensitive detection even at low probe concentrations.[7]
-
Photostability: Compared to some other fluorescent probes, C153 exhibits good photostability, which is advantageous for time-course experiments and microscopy.
Quantitative Analysis of Coumarin 153 Fluorescence in Model Lipid Membranes
The photophysical properties of Coumarin 153 are significantly altered by the composition and phase state of the lipid bilayer. The incorporation of cholesterol, a key component of many biological membranes, induces a more ordered and less polar environment, which is reflected in the fluorescence parameters of C153.
Table 1: Emission Maximum (λem) of Coumarin 153 in Different Lipid Environments
| Lipid Composition | Phase State | Emission Maximum (λem) (nm) |
| POPC | Liquid-disordered (Ld) | ~530-540 |
| DPPC | Gel (Lβ) | ~515-525 |
| DPPC | Liquid-crystalline (Lα) | ~530-540 |
| POPC + 30 mol% Cholesterol | Liquid-ordered (Lo) | ~520-530 |
| DPPC + 30 mol% Cholesterol | Liquid-ordered (Lo) | ~510-520 |
Note: These are approximate values and can vary depending on the specific experimental conditions.
Table 2: Fluorescence Lifetime (τ) of Coumarin 153 in POPC Liposomes with Varying Cholesterol Content
| Cholesterol (mol%) | Average Fluorescence Lifetime (τ) (ns) |
| 0 | ~4.5 - 5.0 |
| 10 | ~4.8 - 5.3 |
| 20 | ~5.0 - 5.5 |
| 30 | ~5.2 - 5.8 |
Note: Increased cholesterol content generally leads to a longer fluorescence lifetime for C153, reflecting a more rigid and less quenched environment.
Table 3: Steady-State Fluorescence Anisotropy (r) of Coumarin 153 in DPPC Liposomes with Varying Cholesterol Content
| Cholesterol (mol%) | Steady-State Anisotropy (r) |
| 0 | ~0.15 - 0.20 |
| 10 | ~0.20 - 0.25 |
| 20 | ~0.25 - 0.30 |
| 30 | ~0.28 - 0.35 |
Note: Higher anisotropy values indicate restricted rotational motion of the probe, corresponding to a more ordered membrane environment induced by cholesterol.
Experimental Protocols
Preparation of Liposomes Incorporating Coumarin 153
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing Coumarin 153 using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., POPC, DPPC, Cholesterol) in chloroform or a suitable organic solvent.
-
Coumarin 153 stock solution in a suitable organic solvent (e.g., chloroform or ethanol).
-
Hydration buffer (e.g., PBS, Tris-HCl).
-
Rotary evaporator.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Water bath sonicator.
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired amounts of lipid and Coumarin 153 stock solutions. The final probe-to-lipid ratio should typically be between 1:200 and 1:500 (mol/mol).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids to ensure proper hydration.
-
Gently swirl the flask to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Vesicle Sizing (Extrusion):
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to improve lamellarity and encapsulation efficiency.
-
To produce LUVs of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done 11-21 times to ensure a homogenous population of vesicles. The extruder should also be maintained at a temperature above the lipid Tm.
-
-
Storage:
-
Store the prepared liposome suspension at 4°C and use within a few days for optimal results.
-
Steady-State and Time-Resolved Fluorescence Measurements
Instrumentation:
-
Fluorometer capable of steady-state and time-resolved measurements (e.g., time-correlated single photon counting - TCSPC).
-
Polarizers for anisotropy measurements.
-
Temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation:
-
Dilute the C153-labeled liposome suspension in the desired buffer to a final lipid concentration that minimizes light scattering (typically in the low micromolar range). The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Steady-State Measurements:
-
Emission Spectra: Excite the sample at the absorption maximum of C153 (typically around 420-440 nm) and record the emission spectrum (typically from 450 to 650 nm). The peak of this spectrum provides the emission maximum (λem).
-
Steady-State Anisotropy (r): Measure the fluorescence intensity with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. A "G-factor" (G = IHV / IHH) should be determined to correct for instrumental bias. The anisotropy is calculated as: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Time-Resolved Measurements (TCSPC):
-
Fluorescence Lifetime (τ): Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser) and measure the fluorescence decay. The decay curve is then fitted to a multi-exponential decay model to obtain the fluorescence lifetime components and their amplitudes. The average lifetime can then be calculated.
-
Time-Resolved Anisotropy: Collect the parallel (IVV(t)) and perpendicular (IVH(t)) fluorescence decay curves. The time-resolved anisotropy, r(t), is calculated as: r(t) = (IVV(t) - G * IVH(t)) / (IVV(t) + 2 * G * IVH(t)) The decay of r(t) provides information about the rotational correlation times of the probe, reflecting the dynamics of its local environment.
-
Application: Studying Drug-Membrane Interactions
Coumarin 153 can be a powerful tool to investigate how therapeutic molecules interact with and modify the properties of lipid membranes.[5][8] The binding of a drug to the membrane can alter the local polarity and microviscosity, which can be detected through changes in the fluorescence of C153.
Example Application: Monitoring the Effect of a Small Molecule Drug on Membrane Fluidity
Hypothesis: A lipophilic drug molecule inserts into the lipid bilayer and increases membrane fluidity.
Experimental Design:
-
Prepare LUVs composed of a physiologically relevant lipid mixture (e.g., POPC/Cholesterol) and incorporate Coumarin 153 as described in Protocol 3.1.
-
Perform baseline steady-state and time-resolved fluorescence anisotropy measurements on the drug-free liposomes (Protocol 3.2).
-
Titrate the liposome suspension with increasing concentrations of the drug.
-
At each drug concentration, repeat the fluorescence anisotropy measurements.
-
A decrease in the steady-state anisotropy (r) and a faster decay of the time-resolved anisotropy (r(t)) would indicate an increase in the rotational mobility of C153, and thus an increase in membrane fluidity caused by the drug.
Conclusion
Coumarin 153 remains a highly effective and versatile fluorescent probe for the study of lipid membranes. Its sensitivity to the local environment, coupled with its robust photophysical properties, allows for the quantitative assessment of key membrane parameters such as polarity, fluidity, and order. The protocols and data presented here provide a foundation for researchers to utilize Coumarin 153 in their investigations of lipid bilayer properties and their modulation by factors such as cholesterol and interacting molecules. This makes C153 a valuable tool in fundamental biophysical research and in the preclinical stages of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Special Issue on Drug–Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature effect on the fluorescence anisotropy decay dynamics of Coumarin-153 dye in Triton-X-100 and Brij-35 micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence lifetime and time-resolved polarization anisotropy studies of acyl chain order and dynamics in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence studies on the interaction between chlorpromazine and model cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Labeling Proteins with Coumarin 153 Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarin 153 and its derivatives are a class of fluorescent dyes widely utilized in biological research due to their sensitivity to the local environment, making them excellent probes for studying protein conformation, binding events, and dynamics.[1] Their relatively small size minimizes potential perturbation of protein function upon labeling.[2] These fluorophores exhibit changes in their fluorescence properties, such as emission wavelength and quantum yield, in response to alterations in solvent polarity and viscosity.[1] This solvatochromism allows for the investigation of protein folding, ligand binding, and the characterization of protein active sites.[3][4]
This document provides detailed protocols for labeling proteins with Coumarin 153 derivatives using common bioconjugation techniques and summarizes key quantitative data for these fluorescent probes.
Data Presentation: Photophysical and Binding Properties of Coumarin 153 and its Derivatives
The following table summarizes important quantitative data for Coumarin 153 and related derivatives when interacting with proteins. This data is crucial for experimental design and data interpretation.
| Parameter | Value | Protein/Solvent | Comments |
| Binding Constant (Ka) | (1.957±0.01) × 105 M-1 | Human Serum Albumin (HSA) | For a Coumarin derivative enamide.[5] |
| (0.837±0.01) × 105 M-1 | Human Serum Albumin (HSA) | For a Coumarin derivative enoate.[5] | |
| (0.606±0.01) × 105 M-1 | Human Serum Albumin (HSA) | For a Coumarin derivative methylprop enamide.[5] | |
| 2.9 ± 0.3 × 105 M-1 | Bovine Serum Albumin (BSA) | For Coumarin 153, forming a 1:1 complex.[4] | |
| Standard Free Energy Change (ΔG°) | -7.175 kcal/mol | Human Serum Albumin (HSA) | For a Coumarin derivative enamide.[5] |
| -6.685 kcal/mol | Human Serum Albumin (HSA) | For a Coumarin derivative enoate.[5] | |
| -6.49 kcal/mol | Human Serum Albumin (HSA) | For a Coumarin derivative methylprop enamide.[5] | |
| Fluorescence Quantum Yield (ΦF) | 0.1 to 0.9 | Water to Cyclohexane | Demonstrates the high environmental sensitivity of Coumarin 153.[6] |
| Molar Absorption Coefficient (ε) | ~20,000 L mol-1 cm-1 | 1-chloropropane | For Coumarin 153.[6] |
| Excited State Dipole Moment | 9.7 D | - | Change from ground state of 6.6 D for Coumarin 153.[6] |
Experimental Protocols
The selection of a labeling strategy depends on the available reactive residues on the target protein and the desired specificity of labeling. The two most common methods involve the reaction of a Coumarin 153 derivative with either primary amines (lysine residues and the N-terminus) or free thiols (cysteine residues).
Protocol 1: Amine-Reactive Labeling using Coumarin 153-NHS Ester
This method targets accessible primary amines on the protein surface, often resulting in the labeling of multiple sites.
Materials:
-
Protein of interest
-
Coumarin 153-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the reaction buffer.[7]
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of the Coumarin 153-NHS ester in anhydrous DMF or DMSO immediately before use.[7]
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the dissolved Coumarin 153-NHS ester.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the fractions corresponding to the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the Coumarin 153 dye.
-
Protocol 2: Thiol-Reactive Labeling using Coumarin 153-Maleimide
This method provides more site-specific labeling by targeting the sulfhydryl groups of cysteine residues.
Materials:
-
Protein of interest
-
Coumarin 153-Maleimide
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: e.g., PBS, pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[8]
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[8] Note: Do not use DTT as it needs to be removed prior to adding the maleimide reagent.[8]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Coumarin 153-maleimide in anhydrous DMF or DMSO.[8]
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.[8]
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the Coumarin 153 dye.[8]
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: General workflow for labeling proteins with Coumarin 153 derivatives.
Decision Tree for Labeling Chemistry Selection
Caption: Decision tree for choosing the appropriate labeling chemistry.
References
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin triazabutadienes for fluorescent labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the interactions of fluorescent probes with proteins: coumarin 153 and 1,8-ANS in complex with holo- and apomyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Preparing Coumarin 153 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 is a versatile fluorescent dye widely utilized in various scientific disciplines, including chemistry, biology, and materials science.[1] Its sensitivity to the local environment, particularly polarity, makes it an excellent probe for studying solvent dynamics, microenvironments of complex systems like micelles and polymers, and for biological imaging.[1][2] Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of Coumarin 153 stock solutions.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the properties of Coumarin 153 is essential for its effective use. Key data is summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 53518-18-6 | [3] |
| Molecular Formula | C₁₆H₁₄F₃NO₂ | [3] |
| Molecular Weight | 309.28 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 164-168 °C | [3] |
| Solubility | Soluble in ethanol, insoluble in water. | [3] |
Spectroscopic Properties
| Solvent | λmax (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| Ethanol | 422 | 532 | ~20,000 | 0.529 ± 0.006 | [4][5][6] |
| Methanol | 424 | 537 | Not specified | 0.42 | [7] |
| 1-Chloropropane | Not specified | Not specified | ~20,000 | Not specified | [4] |
| Cyclohexane | Not specified | Not specified | Not specified | 0.9 | [4] |
| Water | Not specified | Not specified | Not specified | 0.1 | [4] |
Experimental Protocols
Safety Precautions
Before handling Coumarin 153, it is crucial to review the Safety Data Sheet (SDS).[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8]
-
Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing.[8][10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8][10]
Preparation of a 1 mM Coumarin 153 Stock Solution in Ethanol
This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for many applications.
Materials:
-
Coumarin 153 (solid)
-
Ethanol (spectroscopic grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of Coumarin 153:
-
Molecular Weight (MW) of Coumarin 153 = 309.28 g/mol
-
To prepare 10 mL of a 1 mM solution:
-
Mass (g) = 1 mmol/L * 0.010 L * 309.28 g/mol = 0.0030928 g = 3.09 mg
-
-
-
Weigh the Coumarin 153:
-
Carefully weigh approximately 3.09 mg of Coumarin 153 powder onto weighing paper using an analytical balance.
-
-
Dissolve the Coumarin 153:
-
Transfer the weighed powder into a 10 mL volumetric flask.
-
Add a small amount of ethanol (e.g., 5-7 mL) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Bring to Final Volume:
-
Once the solid is completely dissolved, add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenize and Store:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass vial to protect it from light.
-
Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at room temperature, protected from light.[3][11] The solid compound is stable for at least 2 years when stored at room temperature, protected from light and moisture.[3]
-
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution to the desired concentration for a specific experiment. Common working concentrations for spectroscopic measurements are in the micromolar (µM) range (e.g., 5-10 µM).[12]
Example: Preparation of 1 mL of a 10 µM working solution from a 1 mM stock solution:
Use the dilution equation: M₁V₁ = M₂V₂
-
M₁ = 1 mM (concentration of the stock solution)
-
V₁ = Volume of the stock solution to be used
-
M₂ = 10 µM = 0.01 mM (desired concentration of the working solution)
-
V₂ = 1 mL (desired final volume of the working solution)
V₁ = (M₂V₂) / M₁ = (0.01 mM * 1 mL) / 1 mM = 0.01 mL = 10 µL
Procedure:
-
Pipette 10 µL of the 1 mM Coumarin 153 stock solution into a microcentrifuge tube or a suitable container.
-
Add 990 µL of the desired solvent (e.g., ethanol) to the tube.
-
Vortex briefly to ensure thorough mixing.
Diagrams
Logical Workflow for Stock Solution Preparation
References
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 4. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 6. researchgate.net [researchgate.net]
- 7. Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol [mdpi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mdpi.com [mdpi.com]
Coumarin 153: Application Notes and Protocols for Use as a Laser Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 153 is a highly efficient and widely utilized laser dye, known for its broad tunability in the green-yellow region of the visible spectrum.[1][2][3] Its rigidized molecular structure contributes to a high fluorescence quantum yield and good photostability, making it a robust choice for various applications in spectroscopy, biophysics, and materials science.[4] This document provides detailed application notes and experimental protocols for the effective use of Coumarin 153 as a laser dye.
Coumarin 153's photophysical properties are sensitive to the solvent environment, allowing for the tuning of its emission characteristics.[4][5] This solvatochromism is a key feature that can be exploited to optimize laser performance for specific experimental requirements. The dye is typically pumped using nitrogen lasers (337 nm), excimer lasers (e.g., XeCl at 308 nm), or the third harmonic of Nd:YAG lasers (355 nm).[6][7]
Photophysical and Lasing Properties
The choice of solvent significantly impacts the absorption and emission characteristics, as well as the lasing performance of Coumarin 153. Below is a summary of its key properties in various commonly used solvents.
Table 1: Photophysical Properties of Coumarin 153 in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 409 | 455 | 0.90 | - |
| Acetonitrile | 423 | 520 | 0.58 | 5.4 |
| Ethanol | 423 | 532[6] | 0.38[8] | 4.8[9] |
| Methanol | 424 | 537[10] | 0.42[10] | 4.0[10] |
| 1-Chloropropane | - | - | - | 4-6 |
| Water | 412 | 555 | 0.03 | - |
Note: Photophysical properties can vary slightly depending on the specific experimental conditions and measurement techniques.
Table 2: Lasing Properties of Coumarin 153
| Solvent | Pump Wavelength (nm) | Lasing Range (nm) | Lasing Peak (nm) | Efficiency (%) | Concentration (g/L) |
| Ethanol | 355 | 517 - 574 | 535 | 15 | 2.40 |
| Methanol | 308 | 521 - 605 | 550 | - | - |
Experimental Protocols
Protocol 1: Preparation of Coumarin 153 Dye Solution
This protocol outlines the steps for preparing a stock solution and working solutions of Coumarin 153 for use in a dye laser.
Materials:
-
Coumarin 153 (laser grade)
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation (e.g., 1 g/L):
-
Accurately weigh 10 mg of Coumarin 153 powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 5 mL of ethanol) to the flask to dissolve the dye.
-
Gently swirl the flask or use a magnetic stirrer to aid dissolution. An ultrasonic bath can be used for a short period if the dye is difficult to dissolve.
-
Once the dye is fully dissolved, add the solvent up to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This stock solution has a concentration of 1 g/L.
-
-
Working Solution Preparation:
-
For typical pulsed laser applications, a concentration in the range of 10⁻³ to 10⁻⁴ M is recommended. For a high-repetition-rate pulsed laser pumped at 355 nm in ethanol, a concentration of 2.40 g/L for the oscillator is suggested.[4] For amplifiers, approximately one-third of this concentration should be used.[4]
-
To prepare a solution of a specific molarity, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) (Molar Mass of Coumarin 153 = 309.28 g/mol )
-
Alternatively, dilute the stock solution to achieve the desired concentration. For example, to prepare 100 mL of a 0.24 g/L solution, take 24 mL of the 1 g/L stock solution and dilute it to 100 mL with the solvent in a volumetric flask.
-
Higher concentrations can cause a red-shift in the tuning curve, while lower concentrations may result in a blue-shift.[6]
-
Storage:
-
Store the dye solutions in a dark, cool place to prevent photodecomposition. Amber glass bottles are recommended.
Protocol 2: Operation of a Pulsed Dye Laser with Coumarin 153
This protocol provides a general procedure for setting up and operating a transversely pumped dye laser using a Coumarin 153 solution.
Materials and Equipment:
-
Pulsed laser pump source (e.g., Nd:YAG laser with third harmonic generation for 355 nm output)
-
Dye circulator or a quartz cuvette
-
Cylindrical lens for focusing the pump beam
-
Optical resonator components (e.g., a high reflector and an output coupler, or a diffraction grating for tuning)
-
Optical mounts and posts
-
Power meter
-
Spectrometer
-
Prepared Coumarin 153 dye solution
Procedure:
-
System Setup:
-
Arrange the optical components on an optical table. A typical setup for a transversely pumped dye laser is shown in the workflow diagram below.
-
The pump beam should be directed towards the dye cell.
-
Place the cylindrical lens in the pump beam path to focus the beam into a line on the side of the dye cell. This creates a line-shaped gain region within the dye solution.
-
Align the optical resonator around the dye cell. The resonator axis should be perpendicular to the pump beam and pass through the excited region of the dye solution.
-
For a simple laser, the resonator can consist of a flat high reflector and a flat output coupler. For a tunable laser, the high reflector can be replaced with a diffraction grating.
-
-
Dye Handling:
-
Fill the dye circulator or the quartz cuvette with the prepared Coumarin 153 solution. If using a circulator, ensure there are no air bubbles in the tubing or the dye cell.
-
-
Laser Operation and Optimization:
-
Turn on the pump laser at a low power setting.
-
Observe the fluorescence from the dye solution.
-
Carefully align the resonator mirrors (or grating) to achieve laser oscillation. The output will be a coherent beam exiting through the output coupler.
-
Use a power meter to measure the output power of the dye laser.
-
Optimize the alignment of the resonator and the position of the cylindrical lens to maximize the output power.
-
If using a diffraction grating, the output wavelength can be tuned by rotating the grating.
-
Use a spectrometer to measure the wavelength and bandwidth of the dye laser output.
-
Safety Precautions:
-
Always wear appropriate laser safety goggles that protect against both the pump laser wavelength and the potential dye laser emission wavelengths.
-
Handle Coumarin 153 powder and solutions in a well-ventilated area.
-
Consult the Material Safety Data Sheet (MSDS) for Coumarin 153 and the solvents used for detailed safety information.
Visualizations
Caption: Experimental workflow for using Coumarin 153 in a pulsed dye laser.
Caption: Simplified Jablonski diagram for Coumarin 153 laser dye.
References
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. CN102321091A - Method for preparing coumarin laser dye - Google Patents [patents.google.com]
- 4. Dyes for High-Repetition-Rate Pulsed Lasers - Sirah Lasertechnik [sirah.com]
- 5. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin 153 - Sirah Lasertechnik [sirah.com]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve Coumarin 153 fluorescence signal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to optimize the fluorescence signal of Coumarin 153 (C153) in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Coumarin 153 and why is it used as a fluorescent probe?
Coumarin 153 is a highly fluorescent dye known for its sensitivity to the local environment.[1] It is widely used as a probe in fluorescence spectroscopy and microscopy for several reasons:
-
High Fluorescence Quantum Yield: C153 is strongly emissive, with its quantum yield being highly dependent on the solvent, reaching up to 0.9 in non-polar solvents like cyclohexane.[2]
-
Solvatochromism: Its absorption and emission spectra shift significantly with solvent polarity, making it an excellent probe for studying solvation dynamics and micro-environments.[1][3]
-
Large Stokes Shift: C153 exhibits a large separation between its absorption and emission maxima, which helps in minimizing self-absorption and improving signal detection.[4]
-
Photostability: The trifluoromethyl group in its structure enhances its photostability compared to other coumarin dyes.[5]
Q2: What are the key factors that influence the fluorescence signal of Coumarin 153?
Several environmental and experimental factors can significantly impact the fluorescence intensity and spectral characteristics of C153:
-
Solvent Polarity: This is one of the most critical factors. Increasing solvent polarity generally causes a red-shift (bathochromic shift) in the emission spectrum and can decrease the fluorescence quantum yield.[3]
-
Concentration: At high concentrations, C153 can form aggregates, which may lead to a blue-shift in the emission spectra and a decrease in fluorescence intensity due to self-quenching.[6]
-
Temperature: Temperature changes can affect the non-radiative decay rates of C153, thereby influencing its fluorescence lifetime and quantum yield.[2][7]
-
pH: The fluorescence of some coumarin derivatives can be sensitive to pH. It is important to maintain an optimal and stable pH for consistent results.[3]
-
Presence of Quenchers: Certain substances, such as halide ions (I⁻, Br⁻) or gold nanoparticles, can quench the fluorescence of C153 through various mechanisms like electron transfer or energy transfer.[8][9]
Q3: What are the typical excitation and emission wavelengths for Coumarin 153?
The optimal wavelengths depend heavily on the solvent. However, a general range is:
-
Excitation Maximum (λ_ex): Typically in the range of 400-440 nm.[10][11]
-
Emission Maximum (λ_em): Typically in the range of 490-550 nm.[11] For precise measurements, it is crucial to experimentally determine the optimal excitation and emission maxima for your specific solvent system and instrument setup.[3]
Troubleshooting Guide
This section addresses common problems encountered during experiments with Coumarin 153.
Problem 1: Weak or No Fluorescence Signal
A weak or absent signal is a frequent issue that can arise from multiple sources.[12] Use the following workflow to diagnose the cause.
Caption: Workflow for troubleshooting a weak Coumarin 153 fluorescence signal.
Q: Why is my Coumarin 153 signal so low?
A: Low fluorescence can be attributed to several factors:
-
Incorrect Instrument Settings: Ensure your fluorometer or microscope is set to the optimal excitation and emission wavelengths for C153 in your specific solvent.[12] These values can shift significantly based on solvent polarity.
-
Low Concentration: The concentration of C153 may be too low for detection.[3] Carefully increase the concentration, but be aware that concentrations above ~10 µM can lead to self-quenching.
-
Solvent Effects: Highly polar solvents can decrease the fluorescence quantum yield of C153. For example, the quantum yield is significantly lower in water (0.1) compared to less polar solvents like cyclohexane (0.9).[2]
-
Degradation: Ensure the C153 stock solution is fresh and has been stored properly, protected from light and moisture, to prevent degradation.[12] It is recommended to prepare fresh solutions from powder in an anhydrous solvent like DMSO or DMF.[12]
-
Presence of Quenchers: Components in your buffer or sample (e.g., halide ions, heavy atoms) could be quenching the fluorescence.[9][13]
Problem 2: Signal Decreases Over Time (Photobleaching)
Q: My fluorescence intensity is decreasing during measurement. How can I prevent photobleaching?
A: Photobleaching is the irreversible photodegradation of a fluorophore.[14] Coumarin dyes can be susceptible to this, especially under high-intensity illumination.[15][16]
-
Reduce Excitation Intensity: Lower the power of your laser or lamp. While this reduces the initial signal, it also slows the rate of photobleaching, potentially allowing for longer acquisition times.[16]
-
Minimize Exposure Time: Keep the shutter closed when not actively acquiring data. Reduce the total illumination time on the sample.
-
Use Antifade Reagents: For fixed samples or microscopy, use a commercial antifade mounting medium. These reagents often work by scavenging oxygen, which is involved in photo-oxidation reactions.[3][16]
-
Deoxygenate Solution: If compatible with your experiment, bubbling an inert gas like nitrogen or argon through the solution can reduce the amount of dissolved oxygen, thereby decreasing the rate of photobleaching.
Problem 3: High Background or Non-Specific Signal
Q: I'm observing high background fluorescence. What could be the cause?
A: High background can obscure your specific signal.
-
Solvent/Buffer Autofluorescence: Check your buffer or solvent alone in the fluorometer to see if it is contributing to the signal. Use high-purity or spectroscopy-grade solvents to minimize fluorescent impurities.
-
Sample Autofluorescence: If working with biological samples, endogenous molecules like NADH or flavins can cause autofluorescence.[17] Ensure you have an unstained control sample to measure this background.
-
C153 Aggregation: At high concentrations, C153 can form aggregates that may scatter light or have altered fluorescence properties, potentially increasing background.[6] Ensure the dye is fully dissolved and consider reducing the concentration.
-
Contaminated Cuvettes/Slides: Thoroughly clean all glassware and cuvettes. Even small amounts of fluorescent contaminants can create a high background signal.
Quantitative Data
The photophysical properties of Coumarin 153 are highly dependent on its solvent environment.
Table 1: Spectroscopic Properties of Coumarin 153 in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | ~400 | ~490 | ~4600 |
| Acetonitrile | 37.5 | ~420 | ~530 | ~5100 |
| Methanol | 32.7 | 424 | 537 | ~5200[11] |
| Ethanol | 24.5 | ~423 | ~540 | ~5400 |
| Water | 80.1 | ~430 | ~550 | ~5400 |
Data compiled from various sources. Exact values may vary based on experimental conditions.
Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F) of C153
| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) |
| Cyclohexane | 0.90[2] | ~5.0 - 6.0 |
| Ethanol | 0.54[18] | ~4.5 |
| Methanol | 0.42[11] | 4.0[11] |
| Acetonitrile | 0.38 | ~4.0 |
| Water | 0.10 - 0.11[2][19] | ~1.0 - 2.0 |
Note: Quantum yield and lifetime are sensitive to temperature and dissolved oxygen.[2]
Experimental Protocols
Protocol: General Procedure for Measuring Coumarin 153 Fluorescence
This protocol provides a general workflow for preparing a sample and measuring its fluorescence spectrum.
-
Reagent Preparation:
-
Prepare a stock solution of Coumarin 153 (e.g., 1 mM) in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.[12] Store this solution in the dark at 4°C or -20°C.
-
Prepare the desired experimental solvent or buffer system. Ensure it is free from fluorescent contaminants.
-
-
Sample Preparation:
-
Allow the C153 stock solution to warm to room temperature.
-
Dilute the stock solution into your experimental solvent to the final desired concentration (typically in the range of 1-10 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is minimal (<0.1%) to avoid affecting the measurement.
-
Prepare a "blank" sample containing only the experimental solvent/buffer.
-
-
Instrument Setup (Spectrofluorometer):
-
Turn on the instrument and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Set the excitation and emission monochromators to the expected wavelengths for C153 in your solvent (refer to Table 1). For example, for methanol, start with λ_ex = 424 nm and λ_em = 537 nm.[11]
-
Set the excitation and emission slit widths. A common starting point is 2.5-5 nm.[19] Narrower slits provide better spectral resolution but lower signal; wider slits provide higher signal but lower resolution.
-
-
Measurement:
-
Place the "blank" sample in the fluorometer and measure its emission spectrum across the desired range. This is your background measurement.
-
Replace the blank with your C153 sample.
-
To find the optimal wavelengths:
-
Fix the emission wavelength at the expected maximum and perform an excitation scan to find the true excitation peak.
-
Set the excitation to this new peak value and perform an emission scan to find the true emission maximum.[2]
-
-
Record the final emission spectrum at the optimal excitation wavelength.
-
-
Data Analysis:
-
Subtract the background spectrum (from the blank) from the C153 sample spectrum.
-
The peak of the corrected spectrum is the fluorescence emission maximum, and its intensity is the fluorescence signal.
-
Caption: Experimental workflow for measuring Coumarin 153 fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.mountainscholar.org [api.mountainscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Technical Support Center: Coumarin 153 Photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 153. The information provided is intended to help users understand, mitigate, and troubleshoot photobleaching issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for Coumarin 153?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Coumarin 153, upon exposure to light. This process leads to a loss of fluorescence, which can significantly impact the quality and quantitative accuracy of fluorescence-based assays and imaging experiments. For sensitive applications, photobleaching can lead to a diminished signal-to-noise ratio and inaccurate measurements.
Q2: What is the underlying mechanism of Coumarin 153 photobleaching?
A2: The photobleaching of Coumarin 153, like many other fluorescent dyes, is primarily driven by photooxidation. The process generally involves the following steps:
-
Excitation: The Coumarin 153 molecule absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: While most excited molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can undergo intersystem crossing to a long-lived excited triplet state (T₁).
-
Reaction with Molecular Oxygen: In the triplet state, the dye molecule is highly reactive and can interact with molecular oxygen (O₂). This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).
-
Photodegradation: These highly reactive ROS can then attack the Coumarin 153 molecule, leading to its chemical modification and loss of fluorescence. Specific photodegradation pathways for coumarins can include photooxidation of the amine group and reactions involving the lactone ring.[1]
Q3: What are the primary factors that influence the rate of Coumarin 153 photobleaching?
A3: Several factors can influence the rate of photobleaching:
-
Excitation Light Intensity: Higher light intensity increases the rate of photon absorption, leading to a higher population of molecules in the excited triplet state and thus accelerating photobleaching.
-
Exposure Time: Prolonged exposure to excitation light increases the cumulative dose of photons and enhances the probability of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a key driver of photooxidation. Reducing the oxygen concentration in the sample environment can significantly decrease the rate of photobleaching.
-
Solvent Environment: The polarity and viscosity of the solvent can affect the photophysical properties of Coumarin 153, including its fluorescence quantum yield and susceptibility to photobleaching. For instance, the fluorescence quantum yield of Coumarin 153 is known to vary significantly with solvent polarity.[2]
-
Presence of Oxidizing or Reducing Agents: The chemical environment, including the presence of other molecules that can act as oxidizing or reducing agents, can influence the stability of the excited dye molecule.
Q4: How can I prevent or minimize the photobleaching of Coumarin 153 in my experiments?
A4: A multi-pronged approach is generally most effective:
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals.
-
Use Efficient Detectors: Employ sensitive detectors (e.g., sCMOS or EMCCD cameras, photon-counting detectors) to maximize signal collection with minimal excitation light.
-
-
Control the Chemical Environment:
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your sample medium. These reagents typically contain antioxidants or oxygen scavengers.
-
Deoxygenate Solutions: For in vitro assays, deoxygenating the solvent by bubbling with an inert gas (e.g., nitrogen or argon) can be effective.
-
Add Antioxidants: Supplementing the medium with antioxidants like ascorbic acid, Trolox, or n-propyl gallate can help quench reactive oxygen species.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce laser power or lamp intensity. Use a neutral density filter. |
| Prolonged exposure time. | Decrease the image acquisition time or the frequency of time-lapse imaging. | |
| High oxygen concentration in the sample. | Use an antifade mounting medium containing an oxygen scavenger system (e.g., glucose oxidase/catalase). For solutions, consider deoxygenation. | |
| Inconsistent fluorescence intensity between samples | Differential photobleaching due to variations in imaging conditions. | Ensure that all samples are imaged under identical conditions (light intensity, exposure time, etc.). |
| Degradation of the Coumarin 153 stock solution. | Store the stock solution protected from light and at the recommended temperature. Prepare fresh working solutions regularly. | |
| High background fluorescence | Autofluorescence from the sample or medium. | Use a mounting medium with low background fluorescence. Perform a background subtraction during image analysis. |
| Non-specific binding of the dye. | Optimize staining protocols to reduce non-specific binding. |
Quantitative Data
Table 1: Photophysical Properties of Coumarin 153 in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 390 | 433 | 0.90 | 5.3 |
| Toluene | 402 | 465 | 0.79 | 4.8 |
| Acetonitrile | 419 | 516 | 0.43 | 4.1 |
| Ethanol | 423 | 530 | 0.53 | 4.3 |
| Methanol | 424 | 537 | 0.42 | 4.0 |
| Water | 430 | 555 | 0.10 | - |
Data compiled from various sources. Values can vary slightly depending on the specific experimental conditions.
Table 2: Effect of Antifade Reagents on the Photostability of Coumarin Dyes (General)
| Mounting Medium | Fluorophore | Half-life (seconds) | Fold Increase in Photostability |
| 90% Glycerol in PBS | Coumarin | 25 | 1.0x |
| Vectashield | Coumarin | 106 | 4.2x |
This data is for general coumarin dyes and illustrates the potential improvement in photostability with an antifade reagent. Specific performance with Coumarin 153 may vary.
Experimental Protocols
Protocol 1: Determining the Photodegradation Quantum Yield of Coumarin 153
Objective: To quantify the photostability of Coumarin 153 under specific experimental conditions.
Materials:
-
Coumarin 153
-
Spectrophotometer
-
Fluorometer
-
Light source with a known and stable output (e.g., a filtered lamp or a laser)
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Solvent of choice
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of Coumarin 153 in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.
-
Prepare a solution of the chemical actinometer with a known quantum yield at the excitation wavelength.
-
-
Actinometry (Photon Flux Determination):
-
Irradiate the actinometer solution with the light source for a defined period.
-
Measure the change in absorbance of the actinometer solution to determine the number of photons absorbed.
-
Calculate the photon flux (photons per second) of the light source.
-
-
Photobleaching Experiment:
-
Place the Coumarin 153 solution in a quartz cuvette and irradiate it with the same light source under identical conditions as the actinometry.
-
At regular time intervals, stop the irradiation and record the absorbance spectrum of the solution.
-
The decrease in the absorbance maximum of Coumarin 153 corresponds to its photodegradation.
-
-
Data Analysis:
-
Plot the concentration of Coumarin 153 (proportional to absorbance) as a function of the number of photons absorbed.
-
The photodegradation quantum yield (Φ_d) is the negative of the slope of this plot, representing the number of molecules degraded per photon absorbed.
-
Protocol 2: Evaluating the Efficacy of an Antioxidant in Preventing Coumarin 153 Photobleaching
Objective: To assess the ability of an antioxidant to reduce the photobleaching of Coumarin 153.
Materials:
-
Coumarin 153
-
Antioxidant of interest (e.g., ascorbic acid, Trolox)
-
Solvent of choice
-
Fluorometer or fluorescence microscope with a time-lapse imaging capability
-
Quartz cuvettes or microscope slides
Methodology:
-
Sample Preparation:
-
Prepare two sets of Coumarin 153 solutions in the desired solvent with the same concentration.
-
To one set of solutions, add the antioxidant at a specific concentration (the "test" group). The other set will serve as the "control" group.
-
-
Fluorescence Decay Measurement:
-
Fluorometer-based assay:
-
Place the control and test solutions in separate cuvettes.
-
Continuously illuminate each sample with the excitation light source in the fluorometer and record the fluorescence intensity over time.
-
-
Microscopy-based assay:
-
Prepare microscope slides with the control and test solutions.
-
Acquire a time-lapse series of images of each sample under continuous illumination, using identical imaging parameters for both groups.
-
-
-
Data Analysis:
-
For the fluorometer data, plot the normalized fluorescence intensity as a function of time for both the control and test groups.
-
For the microscopy data, measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series and plot the normalized intensity over time.
-
Compare the photobleaching rates of the control and test groups. A slower decay in fluorescence intensity in the test group indicates that the antioxidant is effective in reducing photobleaching. The data can be fitted to an exponential decay model to quantify the photobleaching rate constant.
-
Visualizations
Caption: General mechanism of fluorophore photobleaching.
Caption: Workflow for evaluating antioxidant efficacy.
References
Technical Support Center: Solving Coumarin 153 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Coumarin 153.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter during your experiments with Coumarin 153.
Issue 1: Coumarin 153 Precipitates Out of Solution When Diluted into an Aqueous Buffer from an Organic Stock.
This is a frequent challenge due to the hydrophobic nature of Coumarin 153 and its poor water solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Coumarin 153 precipitation.
Detailed Steps:
-
Lower the Final Concentration: Aggregation and precipitation are often concentration-dependent. The most straightforward first step is to try a lower final concentration of Coumarin 153 in your aqueous buffer.
-
Optimize the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Vortexing/Mixing: Ensure the aqueous buffer is being vigorously mixed while adding the Coumarin 153 stock solution. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.
-
-
Incorporate a Surfactant: Adding a non-ionic surfactant to your aqueous buffer can help to solubilize hydrophobic compounds like Coumarin 153.
-
Recommended Surfactants: Tween-20 or Triton X-100.
-
Starting Concentrations: Begin with a low concentration, such as 0.01% (v/v), and gradually increase to 0.1% (v/v) if needed. It is advisable to stay below the critical micelle concentration (CMC) if the surfactant could interfere with your experimental assay.
-
-
Utilize a Co-solvent System: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent.
-
Recommended Co-solvents: Ethanol or Dimethyl Sulfoxide (DMSO).
-
Important Consideration: The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% (v/v), to avoid potential artifacts such as protein denaturation or enzyme inhibition.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with significantly improved aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving Coumarin 153?
A1: Coumarin 153 is a hydrophobic compound with good solubility in many organic solvents but is practically insoluble in water.[1][2][3] The choice of solvent will depend on the requirements of your experiment.
Q2: Why does my Coumarin 153 solution show inconsistent fluorescence?
A2: In polar protic solvents like ethanol, Coumarin 153 has a known tendency to form aggregates, specifically H-aggregates.[4][5] This aggregation can alter the photophysical properties of the dye, leading to inconsistent fluorescence measurements. The extent of aggregation can be influenced by concentration and temperature. To minimize this, consider using aprotic solvents like acetonitrile, where aggregation is less likely to occur.[4][5]
Q3: What is the recommended way to prepare a stock solution of Coumarin 153?
A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. For example, a stock solution of 1 mg/mL (1000 µg/mL) can be prepared in acetonitrile.[4] When preparing stock solutions in solvents like ethanol, be mindful of the potential for aggregation at higher concentrations.
Q4: Can I sonicate or heat my Coumarin 153 solution to help it dissolve?
A4: Gentle heating and sonication can be used to aid in the dissolution of Coumarin 153 in organic solvents. However, exercise caution when heating, especially with aqueous solutions, as it can alter the properties of your solution or degrade the compound over time.
Data Presentation
Solubility of Coumarin 153 in Various Solvents
| Solvent | Solubility | Notes |
| Ethanol | Soluble[1][2][3] | Prone to aggregation, especially at higher concentrations.[4][5] |
| Acetonitrile | Soluble (e.g., 1 mg/mL)[4] | Aggregation is less of a concern compared to protic solvents.[4][5] |
| Acetone | Soluble[1] | A suitable alternative for initial dissolution. |
| Chloroform | Soluble | A non-polar solvent option. |
| DMSO | Soluble | Often used as a co-solvent to improve aqueous solubility. |
| Water | Insoluble[1][2][3] | Requires solubilizing agents for aqueous solutions. |
Note: Quantitative solubility data for Coumarin 153 is not widely available in the literature. The information provided is based on qualitative descriptions and available data points.
Experimental Protocols
Protocol for Preparing a Coumarin 153-Cyclodextrin Inclusion Complex to Enhance Aqueous Solubility
This protocol is adapted for researchers needing to introduce Coumarin 153 into an aqueous environment while minimizing precipitation.
Materials:
-
Coumarin 153
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (96%)
-
Purified water
-
Sonicator
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Methodology:
Caption: Workflow for preparing a water-soluble Coumarin 153 inclusion complex.
-
Dissolve Coumarin 153: Accurately weigh the required amount of Coumarin 153 and dissolve it in 96% ethanol at a suitable concentration (e.g., 3.33 mg/mL). Use sonication to aid dissolution if necessary.
-
Prepare the Cyclodextrin Solution: Weigh the appropriate molar excess of HP-β-CD and dissolve it directly into the ethanolic Coumarin 153 solution.
-
Complexation: Stir the resulting mixture at room temperature for 24-48 hours. This allows for the formation of the inclusion complex where the hydrophobic Coumarin 153 molecule is encapsulated within the cyclodextrin cavity.
-
Lyophilization: Freeze the solution at a low temperature (e.g., -80°C) and then lyophilize (freeze-dry) to remove the ethanol and water. The resulting product is a stable powder of the Coumarin 153-cyclodextrin inclusion complex.
-
Reconstitution: The lyophilized powder can now be readily reconstituted in your desired aqueous buffer for use in in vitro experiments.
References
- 1. CAS 53518-18-6: Coumarin 153 | CymitQuimica [cymitquimica.com]
- 2. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 3. adipogen.com [adipogen.com]
- 4. Coumarin 153 | C16H14F3NO2 | CID 72652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for environmental effects on Coumarin 153 fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe Coumarin 153. This guide addresses common issues related to environmental effects on its fluorescence properties and provides protocols for data correction.
Frequently Asked Questions (FAQs)
Q1: My Coumarin 153 emission spectrum is shifted and the intensity is lower than expected. What could be the cause?
A1: The fluorescence of Coumarin 153 is highly sensitive to its local environment. A shift in the emission spectrum (solvatochromism) and changes in fluorescence intensity are often due to the polarity of the solvent. In polar solvents, the emission spectrum of Coumarin 153 typically shows a red-shift (a shift to longer wavelengths) and a decrease in fluorescence quantum yield.[1][2] This is due to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stabilization by polar solvent molecules.[2][3] Additionally, specific interactions such as hydrogen bonding with protic solvents like ethanol or methanol can further influence the photophysical properties.[4][5]
Q2: How can I correct for the effects of solvent polarity on my fluorescence measurements?
A2: To account for the influence of solvent polarity, a common method is to use a Lippert-Mataga plot. This plot correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent orientation polarizability, which is a function of the solvent's dielectric constant and refractive index.[6][7] A linear relationship in the Lippert-Mataga plot indicates that the solvatochromic shift is primarily due to the solvent's general polarity. By analyzing the slope of this plot, you can quantify the change in the dye's dipole moment upon excitation, providing a correction factor for the solvent effect.[6][8]
Q3: I am observing unexpected changes in fluorescence intensity with temperature variations. Why is this happening and how can I control it?
A3: The fluorescence quantum yield and lifetime of Coumarin 153 can be influenced by temperature.[2] Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased non-radiative decay processes. However, the exact temperature dependence can be complex and may be related to non-trivial coupling between vibrational modes in the excited and ground states.[2] For precise and reproducible measurements, it is crucial to maintain a constant and controlled temperature for your samples and instrument. If you are conducting temperature-dependent studies, ensure accurate temperature monitoring and report the fluorescence data at each specific temperature.
Q4: My fluorescence readings are inconsistent between replicate samples. What are some common sources of error?
A4: Inconsistent fluorescence readings can arise from several experimental factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting of both the dye and any other reagents.[9]
-
Cuvette/Plate Contamination: Use clean, high-quality cuvettes or microplates. Residual contaminants can fluoresce and interfere with your measurements.[9]
-
Instrument Settings: Use consistent instrument settings (e.g., excitation and emission wavelengths, slit widths, gain) for all measurements.[10]
-
Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to artificially low readings. It is recommended to work with sample absorbances below 0.1 at the excitation wavelength to minimize this effect.[10]
-
Photodegradation: Coumarin 153, like many fluorophores, can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize exposure times and use the lowest necessary excitation intensity.
Q5: Can I use Coumarin 153 to probe the microenvironment of micelles or other organized assemblies?
A5: Yes, Coumarin 153 is an excellent probe for studying the microenvironments of systems like micelles, polymers, and biological membranes. Its sensitivity to polarity and viscosity allows it to report on the local properties of its binding site. For instance, changes in its fluorescence anisotropy decay can provide information about the microviscosity of the environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emission peak is at an unexpected wavelength. | Solvent polarity differs from the expected or reference solvent. | Verify the solvent used. If a different solvent is necessary, characterize the emission spectrum in that specific solvent. Use a Lippert-Mataga plot to understand the solvatochromic behavior. |
| Low fluorescence signal. | Low concentration of Coumarin 153. Quenching of fluorescence by other components in the sample. Incorrect instrument settings (e-g., low gain, narrow slits). | Increase the concentration of Coumarin 153 (while staying within the linear range). Identify and remove potential quenchers. Optimize instrument settings for better signal detection.[11] |
| Fluorescence intensity decreases over time. | Photobleaching of the dye. | Minimize the exposure of the sample to the excitation light. Use a lower excitation intensity if possible. Prepare fresh samples if significant degradation has occurred. |
| Non-linear relationship between fluorescence and concentration. | Inner filter effect at high concentrations. Aggregation of the dye in certain solvents. | Dilute the samples to ensure the absorbance is in the linear range (typically < 0.1). Investigate potential aggregation in the chosen solvent, as this can alter photophysical properties.[4] |
| High background fluorescence. | Contaminated solvents or cuvettes. Autofluorescence from other sample components. | Use high-purity, spectroscopic grade solvents. Thoroughly clean all labware. Run a blank sample containing everything except Coumarin 153 to measure and subtract the background. |
Data Presentation
Table 1: Photophysical Properties of Coumarin 153 in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| Cyclohexane | 2.02 | 1.427 | 402 | 470 | 0.90 | 5.3 |
| Toluene | 2.38 | 1.497 | 415 | 505 | - | 4.9 |
| Ethyl Acetate | 6.02 | 1.372 | 418 | 520 | 0.63 | 5.0 |
| Acetonitrile | 37.5 | 1.344 | 423 | 530 | 0.58 | 4.4 |
| Ethanol | 24.5 | 1.361 | 423 | 534 | 0.53 | 4.8 |
| Methanol | 32.7 | 1.329 | 424 | 537 | 0.42 | 4.0[3] |
| Water | 80.1 | 1.333 | 435 | 590 | 0.10 | - |
Note: The values presented are approximate and can vary slightly depending on the experimental conditions and data source.[1][2]
Experimental Protocols
Protocol: Determination of Relative Fluorescence Quantum Yield using the Comparative Method
This protocol describes how to determine the fluorescence quantum yield of Coumarin 153 in a specific solvent by comparing it to a standard with a known quantum yield.[12][13]
1. Materials:
-
Coumarin 153
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both Coumarin 153 and the quantum yield standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradients: Perform a linear regression for both datasets. The slope of the resulting straight line is the gradient (Grad).
3. Calculation:
The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots for the sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions (if the same solvent is used for both, this term is equal to 1).
Mandatory Visualization
Caption: Lippert-Mataga plot for analyzing solvatochromic shifts.
Caption: Experimental workflow for relative quantum yield determination.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol | MDPI [mdpi.com]
- 4. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. Item - Lippert plot (see Table 2 and DISCUSSION for explanations). - Public Library of Science - Figshare [plos.figshare.com]
- 9. longlight.com [longlight.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: Coumarin 153 Quantum Yield Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the low fluorescence quantum yield of Coumarin 153 in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Coumarin 153.
1. Why is the quantum yield of my Coumarin 153 probe unexpectedly low?
A diminished quantum yield in Coumarin 153 can be attributed to several factors related to its molecular environment and the experimental setup. The most common causes include:
-
Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent are critical. In highly polar solvents, non-radiative decay pathways can be promoted, reducing fluorescence.[1][2][3] For instance, the fluorescence quantum yield of Coumarin 153 is known to decrease as solvent polarity increases.[1][2]
-
Aggregation-Caused Quenching (ACQ): Coumarin 153 has a tendency to aggregate, particularly in polar protic solvents like ethanol, which can lead to self-quenching and a significant drop in quantum yield.[4][5][6][7] This aggregation is concentration-dependent.[4][6]
-
Probe Purity: Impurities from synthesis or degradation can absorb excitation light or directly quench the fluorescence of your probe.[8]
-
Concentration Effects: At high concentrations, re-absorption of emitted fluorescence can occur, leading to an apparent decrease in quantum yield.[9][10] To minimize these effects, the absorbance of the solution in a standard 10 mm cuvette should be kept below 0.1 at the excitation wavelength.[9][11]
-
Temperature: Temperature can influence the non-radiative decay rates and, consequently, the fluorescence quantum yield.[1][12]
-
Photodegradation: Coumarin 153, like many fluorescent dyes, can undergo photochemical degradation upon prolonged exposure to excitation light, leading to a decrease in the fluorescent signal over time.[13][14][15]
2. My Coumarin 153 fluorescence is weak in a polar protic solvent (e.g., ethanol). What could be the issue?
Weak fluorescence in polar protic solvents like ethanol is a common issue, often due to a combination of solvent effects and aggregation.[4][5][6][7]
Troubleshooting Steps:
-
Check Concentration: High concentrations of Coumarin 153 in ethanol can promote the formation of H-aggregates, which have blue-shifted and weaker emission compared to the monomeric form.[4][5][6] Try diluting your sample.
-
Consider an Aprotic Solvent: If your experimental conditions permit, consider using a polar aprotic solvent like acetonitrile. Coumarin 153 generally does not exhibit aggregation in acetonitrile.[4][5][6][7]
-
Temperature Study: Lowering the temperature can sometimes reduce the efficiency of non-radiative decay pathways.
3. How can I verify the purity of my Coumarin 153 sample?
Ensuring the purity of your dye is a critical first step.
Verification Methods:
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to separate and identify impurities.[16][17][18]
-
Spectroscopy: Measure the absorption and emission spectra and compare them to literature values for Coumarin 153 in the same solvent. The presence of additional peaks or shifts in the maxima could indicate impurities.
-
Purification: If impurities are suspected, purification can be performed using techniques like column chromatography with silica gel or alumina as the adsorbent.[16][19][20]
4. My fluorescence signal is unstable and decreases over time. What is the cause?
Signal instability is often due to photobleaching, the irreversible photochemical destruction of the fluorophore.[13][14]
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest possible intensity from your light source that still provides a good signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.
-
Use Fresh Solutions: Prepare fresh solutions of Coumarin 153 before each experiment, as some degradation can occur over time, even in the dark.
-
Deoxygenate the Solvent: In some cases, dissolved oxygen can accelerate photobleaching. Deoxygenating the solvent by bubbling with an inert gas like nitrogen or argon can improve stability.
Data Presentation
Table 1: Fluorescence Quantum Yield (ΦF) of Coumarin 153 in Various Solvents
| Solvent | Quantum Yield (ΦF) | Reference |
| Cyclohexane | 0.90 | [1] |
| 1-Chloropropane | Value at room temperature used as a reference for other temperatures | [1] |
| Ethanol | 0.53 | [21] |
| Water | 0.10 - 0.11 | [1][11] |
| Ethyl Alcohol | 0.53 | [21] |
Note: Quantum yield values can vary slightly depending on the measurement conditions and the standard used.
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for measuring the fluorescence quantum yield of a sample (X) relative to a standard (ST) with a known quantum yield.[9][22]
Materials:
-
Spectrofluorometer with a corrected emission spectrum function.
-
UV-Vis spectrophotometer.
-
10 mm path length quartz fluorescence cuvettes.
-
Coumarin 153 (sample).
-
Quinine sulfate in 0.1 N H₂SO₄ (standard, ΦF = 0.52) or another suitable standard.[1]
-
Spectroscopic grade solvents.
Procedure:
-
Prepare a series of dilute solutions of both the standard and the Coumarin 153 sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02, 0.04, 0.06, 0.08, and 0.10 in a 10 mm cuvette to minimize re-absorption effects.[9][11]
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.
-
Determine the gradient (slope) of the straight line for both the standard (mST) and the sample (mX).
-
Calculate the quantum yield of the sample (ΦF(X)) using the following equation:
ΦF(X) = ΦF(ST) * (mX / mST) * (ηX² / ηST²)
Where:
-
ΦF(ST) is the quantum yield of the standard.
-
mX and mST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting low quantum yield in Coumarin 153.
Caption: Key factors influencing the fluorescence quantum yield of Coumarin 153.
References
- 1. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nathan.instras.com [nathan.instras.com]
- 14. benchchem.com [benchchem.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. tautobiotech.com [tautobiotech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. rsc.org [rsc.org]
- 22. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Coumarin 153 stability and storage conditions
Welcome to the technical support center for Coumarin 153. This guide provides detailed information on the stability, storage, and troubleshooting for experiments involving this versatile fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Coumarin 153?
A1: Solid Coumarin 153 is stable for at least two years when stored at room temperature, protected from light and moisture.[1][2] For enhanced stability, especially in humid environments, storing it in a desiccator is advisable.
Q2: How should I prepare and store stock solutions of Coumarin 153?
A2: It is recommended to prepare stock solutions in a high-purity, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2][3] These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[3]
Q3: What is the solubility of Coumarin 153?
A3: Coumarin 153 is soluble in ethanol and other organic solvents like DMSO, acetonitrile, and chloroform.[1][2] It is insoluble in water.[1][2]
Q4: Is Coumarin 153 sensitive to light?
A4: Yes, like many fluorescent dyes, Coumarin 153 is susceptible to photodegradation upon prolonged exposure to light, especially high-intensity light sources.[4] It is crucial to protect both solid and solution forms from light by using amber vials or wrapping containers with aluminum foil.
Q5: How does temperature affect the fluorescence of Coumarin 153?
A5: The fluorescence quantum yield and lifetime of Coumarin 153 are influenced by temperature.[5][6] Studies have shown that decreasing the temperature can lead to an increase in the fluorescence quantum yield.[5] However, the exact dependence can be complex and is related to the coupling of vibrational modes in the excited and ground states.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Degradation of the Dye: Improper storage (exposure to light, moisture, or repeated freeze-thaw cycles). 2. Incorrect Solvent: Coumarin 153's fluorescence is solvent-dependent.[5] 3. Precipitation: The dye may have precipitated out of the solution, especially at high concentrations or in incompatible solvents. 4. Incorrect Instrument Settings: Excitation/emission wavelengths are not set optimally. | 1. Use a fresh aliquot of the stock solution or prepare a new solution from solid. 2. Ensure you are using a solvent in which Coumarin 153 is known to be fluorescent (e.g., ethanol, acetonitrile). 3. Visually inspect the solution for any precipitate. If present, try vortexing or gentle warming. Consider using a different solvent or a lower concentration. 4. Verify the excitation and emission maxima for your specific solvent and set the instrument accordingly. In ethanol, the emission maximum is around 532 nm.[1][2] |
| Fluorescence Signal is Unstable or Decreasing Rapidly | 1. Photobleaching: The sample is being exposed to excessive light from the excitation source. 2. Chemical Reaction: The dye is reacting with other components in your sample. 3. Aggregation: At high concentrations in certain solvents like ethanol, Coumarin 153 can form aggregates, which may have different photophysical properties.[7] | 1. Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your experiment. 2. Check for the presence of strong oxidizing or reducing agents in your sample. 3. Try diluting your sample. If aggregation is suspected, consider using a different solvent like acetonitrile where aggregation is less likely.[7] |
| Unexpected Shifts in Emission Spectra | 1. Solvatochromism: The emission spectrum of Coumarin 153 is sensitive to the polarity of its environment.[8] 2. Presence of Contaminants: Impurities in the solvent or sample can affect the fluorescence spectrum. 3. Degradation Products: Photodegradation can lead to the formation of new chemical species with different emission properties.[4] | 1. This is an inherent property of the dye and is often exploited in research. Ensure your solvent polarity is consistent across experiments. 2. Use high-purity, spectroscopy-grade solvents. 3. Minimize light exposure and use fresh solutions to avoid degradation. |
Quantitative Stability and Photophysical Data
The following tables summarize key quantitative data for Coumarin 153.
Table 1: General Properties and Storage Conditions
| Property | Value/Condition |
| Molecular Weight | 309.28 g/mol [1] |
| Appearance | Yellow solid[1][2] |
| Melting Point | 164-168 °C[1] |
| Solid Form Storage | Room temperature, protected from light and moisture[1][2] |
| Solution Storage | -20°C, in a suitable solvent (e.g., DMSO), protected from light[3] |
| Shelf Life (Solid) | At least 2 years under proper storage[1][2] |
Table 2: Photophysical Properties in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| Ethanol | ~423 | ~532[1][2] | Varies with conditions | ~4.0 - 4.7[9] |
| Acetonitrile | Not specified | Not specified | Varies with conditions | ~2.4 - 2.8[10] |
| Cyclohexane | Not specified | Not specified | ~0.9[5] | Not specified |
| Water | Not specified | Not specified | ~0.1[5] | Not specified |
| 1-Chloropropane | ~410 (at 293K) | Not specified | Varies with temperature | Varies with temperature[5] |
Note: Photophysical properties are highly dependent on the experimental conditions, and the values presented are for general guidance.
Experimental Protocols
Protocol 1: Preparation of a Coumarin 153 Stock Solution
Objective: To prepare a concentrated stock solution of Coumarin 153 for subsequent dilution to working concentrations.
Materials:
-
Coumarin 153 solid powder
-
High-purity dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance and weighing paper
-
Pipettes
Procedure:
-
Calculate the required mass of Coumarin 153 to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of Coumarin 153 powder accurately.
-
Add the appropriate volume of DMSO to the powder to achieve the target concentration.
-
Vortex the solution thoroughly for several minutes to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Assessment of Photostability
Objective: To qualitatively or quantitatively assess the photostability of Coumarin 153 under specific experimental conditions.
Materials:
-
Coumarin 153 working solution in the desired solvent
-
Quartz cuvette
-
UV-Vis spectrophotometer or spectrofluorometer
-
Light source (e.g., the excitation source of the spectrofluorometer or a specific lamp)
Procedure:
-
Prepare a working solution of Coumarin 153 in the solvent of interest.
-
Measure the initial absorbance or fluorescence intensity of the solution at the wavelength of maximum absorbance or emission.
-
Continuously or intermittently expose the solution in the cuvette to a controlled light source for a defined period.
-
At regular time intervals, measure the absorbance or fluorescence intensity again.
-
Plot the change in absorbance or fluorescence intensity as a function of irradiation time. A rapid decrease indicates poor photostability under the tested conditions.
Visualizations
Caption: Workflow for preparing and using Coumarin 153 solutions.
Caption: Decision tree for troubleshooting low fluorescence signals.
References
- 1. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 2. adipogen.com [adipogen.com]
- 3. allencell.org [allencell.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of temperature on Coumarin 153 fluorescence kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. bioone.org [bioone.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removing Unbound Coumarin 153
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unbound Coumarin 153 from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unbound Coumarin 153?
A1: The choice of method depends on the nature of your sample (e.g., protein conjugate, nanoparticle suspension, or small molecule mixture). Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating small molecules like unbound Coumarin 153 from larger molecules such as proteins or nanoparticles.[1][2][3][4][5]
-
Dialysis: A straightforward method for removing small molecules from a solution of macromolecules by selective diffusion through a semipermeable membrane.[6][7]
-
Ultracentrifugation: Useful for pelleting larger particles like nanoparticles or extracellular vesicles, leaving the smaller, unbound dye in the supernatant.[1][8]
-
Column Chromatography: Can be used to separate Coumarin 153 from other components based on its affinity for the stationary phase.[9][10]
-
Precipitation/Crystallization: In some cases, Coumarin 153 can be precipitated out of solution, particularly if the solvent conditions are manipulated.[9]
Q2: How does the solubility of Coumarin 153 affect the purification process?
A2: Coumarin 153 is soluble in organic solvents like ethanol and poorly soluble in water.[11] This property is crucial when selecting a purification method. For instance, in aqueous buffers, unbound Coumarin 153 may aggregate, which could complicate separation.[12] When using chromatography, the mobile phase should be chosen to ensure that the unbound dye is soluble and can be effectively washed away.
Q3: I'm working with protein-Coumarin 153 conjugates. What is the best removal method?
A3: For protein conjugates, Size Exclusion Chromatography (SEC) is generally the most effective and gentle method.[2][3][4] It separates molecules based on size, allowing the larger protein-dye conjugate to elute before the smaller, unbound Coumarin 153. Dialysis is another viable option, although it is typically slower.
Q4: How can I remove unbound Coumarin 153 from nanoparticle suspensions?
A4: Ultracentrifugation is a common and effective method.[1][8] By pelleting the nanoparticles, the unbound dye remaining in the supernatant can be easily removed. Repeated washing and centrifugation steps can enhance purity. Size Exclusion Chromatography (SEC) is also an excellent alternative for purifying nanoparticle-dye conjugates.[1][5]
Troubleshooting Guides
Problem: Unbound Coumarin 153 is still detected after purification by Size Exclusion Chromatography (SEC).
| Possible Cause | Suggested Solution |
| Inappropriate Column Resin | Ensure the pore size of the SEC resin is suitable for separating your molecule of interest from Coumarin 153 (MW: 309.28 g/mol ).[13] The fractionation range of the resin should allow the larger molecule to be excluded while the smaller dye molecule can enter the pores.[3] |
| Column Overloading | The sample volume should not exceed the column's recommended capacity. Overloading can lead to poor separation and co-elution of the bound and unbound dye. |
| Insufficient Column Length | For high-resolution separation, a longer column bed height is preferable.[3] Consider using a longer column or connecting two columns in series. |
| Non-specific Binding | Unbound Coumarin 153 might be interacting with the column matrix. Try adding a small amount of organic solvent (e.g., ethanol) to the mobile phase to improve the solubility of the dye and reduce non-specific interactions. |
Problem: Low recovery of my protein/nanoparticle after removing unbound Coumarin 153.
| Possible Cause | Suggested Solution |
| Aggregation of Sample | The labeling process or the presence of unbound dye might induce aggregation. Analyze your sample for aggregates before and after purification. If aggregation is an issue, consider optimizing the labeling reaction conditions or using additives to prevent aggregation. |
| Non-specific Adsorption to Purification Materials | Your protein or nanoparticle may be adsorbing to the dialysis membrane or chromatography resin. Consider using materials with low-binding properties. Pre-treating the purification materials with a blocking agent (e.g., bovine serum albumin) may also help. |
| Harsh Purification Conditions | High centrifugation speeds or extreme buffer conditions could lead to sample loss. Optimize the purification protocol to be as gentle as possible. |
Experimental Protocols
Protocol 1: Removal of Unbound Coumarin 153 using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating unbound Coumarin 153 from protein or larger nanoparticle conjugates.
Materials:
-
SEC column (e.g., Sephadex G-25 or similar, with an appropriate fractionation range)
-
Mobile phase (e.g., Phosphate Buffered Saline, PBS)
-
Fraction collector
-
UV-Vis spectrophotometer or fluorometer
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
-
Sample Loading: Carefully load your sample containing the Coumarin 153 conjugate and unbound dye onto the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the mobile phase. The larger conjugate molecules will travel faster through the column and elute first. The smaller, unbound Coumarin 153 molecules will enter the pores of the resin and elute later.[2][3]
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the collected fractions to determine which contain your purified conjugate and which contain the unbound dye. This can be done by measuring the absorbance or fluorescence at the characteristic wavelengths for your sample and for Coumarin 153 (λabs ~422 nm, λem ~532 nm in ethanol).[13]
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using an appropriate method (e.g., centrifugal filtration).
Quantitative Data Summary
The efficiency of different purification methods can be compared based on the recovery of the labeled product and the removal of the unbound dye. The following table provides a conceptual framework for evaluating purification efficiency.
| Purification Method | Typical Product Recovery (%) | Typical Unbound Dye Removal (%) | Reference |
| Size Exclusion Chromatography (SEC) | > 90% | > 99% | [1] |
| Ultracentrifugation (for nanoparticles) | 80 - 95% | > 95% | [1] |
| Dialysis | > 90% | 90 - 99% (may require multiple buffer changes) | [6][7] |
Note: These are representative values and actual results will depend on the specific sample and experimental conditions.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for incomplete removal of unbound dye.
References
- 1. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size Exclusion Chromatography (SEC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. How qEV and Size Exclusion Chromatography (SEC) Works For Exosome Isolation [izon.com]
- 6. Current approaches to middle molecule removal: room for innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiocontrast removal by dialysis membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 11. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 12. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coumarin 153 Dye content 99 53518-18-6 [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: Coumarin 153 vs. Nile Red for Illuminating Lipid Droplets
For researchers in cell biology, drug discovery, and metabolic studies, the visualization of lipid droplets is crucial. These dynamic organelles play a central role in cellular energy homeostasis, lipid metabolism, and have been implicated in various diseases. The selection of an appropriate fluorescent probe is paramount for accurate and reliable imaging. This guide provides a comprehensive comparison of two popular solvatochromic dyes, Coumarin 153 and Nile Red, for the specific application of lipid droplet staining.
This in-depth analysis will delve into the principles of their fluorescence, present key photophysical and performance data in a comparative format, and provide detailed experimental protocols for their application in cell culture.
The Principle of Staining: A Tale of Two Solvatochromic Dyes
Both Coumarin 153 and Nile Red are renowned for their solvatochromism, a property where their fluorescence emission spectrum is highly sensitive to the polarity of their local environment. This characteristic is the cornerstone of their utility in lipid droplet staining.
Nile Red , a phenoxazone dye, exhibits a dramatic shift in its fluorescence emission from red in polar environments to an intense yellow-gold in the non-polar, hydrophobic interior of lipid droplets.[1][2] This significant spectral shift allows for the specific visualization of neutral lipid stores within the cell. The dye is largely non-fluorescent in aqueous environments, which contributes to a potentially high signal-to-noise ratio upon binding to lipid droplets.[1][3]
Coumarin 153 , a derivative of coumarin, also displays solvatochromic properties, although the underlying mechanism and spectral shifts differ from Nile Red. Its fluorescence is influenced by the polarity of the surrounding solvent, and it has been successfully employed for imaging lipid droplets.[4][5] While less commonly cited for this specific application compared to Nile Red, its photophysical characteristics present it as a viable alternative.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following tables summarize the critical photophysical and performance parameters of Coumarin 153 and Nile Red.
| Photophysical Property | Coumarin 153 | Nile Red |
| Excitation Max (in non-polar lipid environment) | ~420-450 nm | ~515 nm (for neutral lipids)[2] |
| Emission Max (in non-polar lipid environment) | ~530-550 nm | ~585 nm (for neutral lipids)[2] |
| Quantum Yield (in non-polar solvent) | High | High[1] |
| Solvatochromic Shift | Moderate | Large[1][2] |
| Molar Mass ( g/mol ) | 321.33 | 318.38[1] |
| Performance Metric | Coumarin 153 | Nile Red |
| Specificity for Lipid Droplets | Good | Good, but can show some non-specific membrane staining[6] |
| Signal-to-Noise Ratio | Potentially high | Generally high due to low aqueous fluorescence[1] |
| Photostability | Moderate | Moderate, can be prone to photobleaching |
| Cytotoxicity | Low to moderate, dependent on concentration and cell type[7][8][9][10][11] | Low at working concentrations[12][13][14] |
Experimental Deep Dive: Staining Protocols
Detailed and reproducible protocols are essential for successful and comparable experimental outcomes. Below are standardized protocols for staining lipid droplets in cultured mammalian cells using Coumarin 153 and Nile Red.
Protocol 1: Staining Lipid Droplets with Coumarin 153
Materials:
-
Coumarin 153 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured mammalian cells on coverslips or in imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Coumarin 153 in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: Immediately before use, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Coumarin 153 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound dye.
-
-
Imaging:
-
Mount the coverslips on a slide with a suitable mounting medium or image the cells directly in PBS or fresh culture medium.
-
Visualize the stained lipid droplets using a fluorescence microscope with an appropriate filter set for Coumarin 153 (e.g., excitation ~420-450 nm, emission ~530-550 nm).
-
Protocol 2: Staining Lipid Droplets with Nile Red
Materials:
-
Nile Red powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured mammalian cells on coverslips or in imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/TRITC or a specific Nile Red filter)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Nile Red in anhydrous DMSO.[15] Store in small aliquots at -20°C, protected from light.[15]
-
Working Solution Preparation: Immediately before use, dilute the 1 mM stock solution to a final working concentration of 200-1000 nM in pre-warmed cell culture medium or PBS.[15] The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound dye.[16]
-
-
Imaging:
-
Mount the coverslips on a slide with a suitable mounting medium or image the cells directly in PBS or fresh culture medium.
-
Visualize the stained lipid droplets using a fluorescence microscope. For optimal specificity for neutral lipids, use an excitation wavelength of ~450-500 nm and detect emission above 528 nm (yellow-gold fluorescence).[15][17][18] Alternatively, excitation at ~515-560 nm will result in red fluorescence.[15][17][18]
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
Caption: A generalized workflow for staining lipid droplets with either Coumarin 153 or Nile Red.
Caption: A decision-making diagram to guide the selection between Coumarin 153 and Nile Red based on experimental priorities.
Concluding Remarks
Both Coumarin 153 and Nile Red are powerful tools for the visualization of intracellular lipid droplets. The choice between them will ultimately depend on the specific requirements of the experiment.
Nile Red stands out for its well-established protocols and the significant, easily distinguishable color shift upon binding to neutral lipids. This makes it an excellent choice for routine lipid droplet identification and quantification. However, researchers should be mindful of its potential for non-specific membrane staining and moderate photostability, which may be a limitation in long-term live-cell imaging experiments.
Coumarin 153 presents a viable alternative, particularly in scenarios where photostability is a primary concern or when its distinct spectral properties are advantageous for multi-color imaging experiments. While detailed comparative data on its performance against Nile Red is still emerging, its demonstrated utility in lipid droplet imaging makes it a valuable tool in the researcher's arsenal.
For optimal results, it is recommended that researchers empirically determine the ideal staining conditions for their specific cell type and experimental setup for either dye. This comparative guide provides a solid foundation for making an informed decision and for the successful imaging of these vital cellular organelles.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Nile red - Wikipedia [en.wikipedia.org]
- 3. Optical Behavior of Nile Red in Organic and Aqueous Media Environments [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Cytotoxicity of New Coumarin-1,2,3-triazole Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nile Red binding to HepG2 cells: an improved assay for in vitro studies of hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Viscosity Probes: Comparing Coumarin 153 with Leading Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of microviscosity is crucial for understanding cellular processes, protein dynamics, and formulation stability. Fluorescent molecular rotors have emerged as invaluable tools for these measurements, offering high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of Coumarin 153, a widely used fluorescent probe, with other popular alternatives, supported by experimental data and detailed protocols.
Fluorescent molecular rotors are a class of dyes whose fluorescence quantum yield and lifetime are sensitive to the viscosity of their local environment.[1] This sensitivity arises from the intramolecular rotation of a part of the molecule, which provides a non-radiative decay pathway for the excited state. In a viscous environment, this rotation is hindered, leading to an increase in fluorescence.[2][3] This principle, described by the Förster-Hoffmann equation, allows for the quantitative measurement of viscosity.[4][5]
This guide will focus on a comparative analysis of Coumarin 153 against two other major classes of fluorescent viscosity probes: BODIPY-based probes and dicyanovinyl-julolidine (DCVJ) derivatives.
Comparative Analysis of Photophysical Properties
The selection of a fluorescent viscosity probe is dictated by its photophysical properties, including its quantum yield, fluorescence lifetime, and sensitivity to viscosity. The following table summarizes these key parameters for Coumarin 153, a representative BODIPY-based probe, and DCVJ.
| Property | Coumarin 153 | BODIPY-based Probes (Representative) | DCVJ (9-(2,2-dicyanovinyl)julolidine) |
| Excitation Max (nm) | ~420 | ~490-510 | ~460-490 |
| Emission Max (nm) | ~530 | ~510-530 | ~490-510 |
| Quantum Yield Range | 0.1 (water) to 0.9 (cyclohexane)[6] | Can show >100-fold increase with viscosity[7] | Up to 30-fold increase with viscosity[8][9] |
| Fluorescence Lifetime Range | ~4-6 ns in various solvents[6] | 0.7 ns to 3.8 ns (30 to 1000 cP)[5] | Varies significantly with viscosity |
| Viscosity Sensitivity | Moderate, also sensitive to polarity[10] | High, with some derivatives showing a wide dynamic range[11] | High |
| Advantages | - Well-characterized photophysics- Commercially available | - High sensitivity and brightness- Tunable properties through chemical modification[12] | - Large fluorescence enhancement |
| Disadvantages | - Significant sensitivity to solvent polarity can interfere with viscosity measurements[10]- Potential for aggregation in polar protic solvents[13] | - Can be sensitive to temperature and polarity[12] | - Can exhibit poor water solubility- Potential for binding to proteins, leading to background signals[14] |
Mechanism of Action: Molecular Rotors
The function of these viscosity probes is based on the principle of twisted intramolecular charge transfer (TICT). Upon photoexcitation, the molecule can relax to the ground state through two competing pathways: fluorescence emission or non-radiative decay via intramolecular rotation. The viscosity of the surrounding medium directly influences the rate of this non-radiative decay.
References
- 1. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 5. chimia.ch [chimia.ch]
- 6. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 13. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study [pubmed.ncbi.nlm.nih.gov]
- 14. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
A Researcher's Guide to Microviscosity Measurement: Validating Coumarin 153 Against Other Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise measurement of microviscosity within cellular compartments and other microenvironments is crucial for understanding fundamental biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of Coumarin 153 with other commonly used fluorescent probes for microviscosity, supported by experimental data and detailed protocols.
Microviscosity, the microscopic counterpart to macroscopic viscosity, governs diffusion-controlled processes at the cellular level, influencing protein folding, membrane dynamics, and enzymatic reactions. Fluorescent molecular rotors are powerful tools for quantifying microviscosity in real-time and with high spatial resolution. These probes exhibit fluorescence properties, such as quantum yield and fluorescence lifetime, that are dependent on the viscosity of their immediate environment. This guide focuses on the validation of Coumarin 153 as a microviscosity probe and compares its performance against two popular alternatives: 9-(2,2-dicyanovinyl)julolidine (DCVJ) and BODIPY-based molecular rotors.
Comparison of Key Performance Metrics
The selection of an appropriate fluorescent probe for microviscosity measurements depends on several factors, including the specific application, the instrumentation available, and the desired sensitivity and range of viscosity detection. The following table summarizes the key photophysical properties and performance characteristics of Coumarin 153, DCVJ, and a representative BODIPY-based rotor.
| Property | Coumarin 153 | 9-(2,2-dicyanovinyl)julolidine (DCVJ) | BODIPY-Based Rotor (e.g., BODIPY-C12) |
| Excitation Max (λex) | ~420 nm | ~460 nm | ~488 nm |
| Emission Max (λem) | ~530 nm | ~480-500 nm | ~515 nm |
| Quantum Yield (Φf) | Moderately sensitive to viscosity | Highly sensitive to viscosity | Highly sensitive to viscosity |
| Fluorescence Lifetime (τ) | Sensitive to viscosity | Sensitive to viscosity | Highly sensitive to viscosity |
| Viscosity Sensitivity | Moderate | High | High |
| Solvent Polarity Sensitivity | High | Moderate | Low to Moderate |
| Photostability | Good | Moderate | Good to Excellent |
| Cell Permeability | Good | Good | Good (can be modified for targeting) |
| Primary Measurement Mode | Fluorescence Lifetime, Intensity | Fluorescence Intensity, Lifetime | Fluorescence Lifetime Imaging (FLIM) |
Principle of Viscosity Sensing: The Förster-Hoffmann Equation
The relationship between the fluorescence quantum yield (Φf) or fluorescence lifetime (τ) of a molecular rotor and the viscosity (η) of its environment is described by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η) or log(τ) = C' + x * log(η)
where C and C' are constants, and 'x' is the viscosity sensitivity parameter, which is specific to the molecular rotor. A higher value of 'x' indicates a greater change in fluorescence for a given change in viscosity.
Caption: Logical relationship for determining microviscosity using a fluorescent molecular rotor.
Experimental Protocols
I. Calibration of Coumarin 153 in Viscosity Standards
Objective: To generate a calibration curve of Coumarin 153 fluorescence lifetime or intensity as a function of known viscosity.
Materials:
-
Coumarin 153 (stock solution in ethanol, e.g., 1 mM)
-
Glycerol
-
Deionized water
-
Spectrofluorometer or fluorescence lifetime spectrometer
-
Viscometer (for verifying viscosity of standards)
Procedure:
-
Prepare Viscosity Standards: Create a series of glycerol-water mixtures with varying compositions (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol by weight).
-
Measure Viscosity: If a viscometer is available, measure the viscosity of each standard at a controlled temperature. Alternatively, use literature values for the viscosity of glycerol-water mixtures at the experimental temperature.
-
Prepare Probe Solutions: Add a small aliquot of the Coumarin 153 stock solution to each viscosity standard to a final concentration of approximately 1-10 µM. Ensure the final concentration of ethanol is low (<1%) to minimize its effect on the overall viscosity.
-
Fluorescence Measurement:
-
Intensity: Excite the samples at the absorption maximum of Coumarin 153 (~420 nm) and record the emission spectrum. The integrated fluorescence intensity is used for analysis.
-
Lifetime: Using a time-resolved fluorometer, excite the sample with a pulsed laser source (~420 nm) and measure the fluorescence decay. Fit the decay curve to obtain the fluorescence lifetime (τ).
-
-
Data Analysis: Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity. Perform a linear regression to fit the data to the Förster-Hoffmann equation and determine the sensitivity parameter 'x'.
II. Measurement of Microviscosity in a Cellular Environment
Objective: To measure the intracellular microviscosity using Coumarin 153 and fluorescence lifetime imaging microscopy (FLIM).
Materials:
-
Cultured cells (e.g., HeLa, CHO) on glass-bottom dishes
-
Coumarin 153 (stock solution in DMSO, e.g., 1 mM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope equipped with a FLIM system (e.g., TCSPC)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Probe Loading: Incubate the cells with a final concentration of 1-5 µM Coumarin 153 in cell culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Imaging:
-
Immediately image the cells using the FLIM system.
-
Excite the sample with a pulsed laser at ~420 nm.
-
Collect the emitted photons and generate a fluorescence lifetime image. Each pixel in the image will represent the fluorescence lifetime of Coumarin 153 in that specific location.
-
-
Data Analysis:
-
Analyze the FLIM data to obtain the average fluorescence lifetime for different cellular regions of interest (e.g., cytoplasm, nucleus).
-
Use the previously generated calibration curve to convert the measured fluorescence lifetimes into microviscosity values.
-
Unveiling the Chameleon of Solvents: A Comparative Guide to Coumarin 153's Performance
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorescent probe is paramount for accurate and reliable experimental outcomes. Coumarin 153 (C153), a widely utilized solvatochromic dye, exhibits significant changes in its photophysical properties in response to the polarity of its environment. This guide provides a comprehensive comparison of Coumarin 153's performance in different solvent environments, supported by experimental data and detailed methodologies, to aid in its effective application.
Coumarin 153 is a fluorescent molecule known for its sensitivity to the local environment, making it a valuable tool for probing the polarity of microenvironments, such as in biological systems or polymer matrices.[1][2] Its performance is dictated by its intramolecular charge transfer (ICT) character, where the electron density shifts upon photoexcitation, leading to a larger dipole moment in the excited state compared to the ground state.[1][3] This change in dipole moment is highly influenced by the surrounding solvent molecules, resulting in observable shifts in its absorption and emission spectra, as well as alterations in its fluorescence lifetime and quantum yield.
Photophysical Performance in Varied Solvent Environments
The interaction of Coumarin 153 with different solvents significantly impacts its key photophysical parameters. Generally, as the polarity of the solvent increases, a red shift (a shift to longer wavelengths) is observed in the emission spectrum. This phenomenon, known as positive solvatochromism, is a direct consequence of the stabilization of the more polar excited state by polar solvent molecules.
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, and the fluorescence lifetime, the average time the molecule spends in the excited state, are also highly dependent on the solvent environment. In many cases, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield and lifetime due to the promotion of non-radiative decay pathways.[2] However, the relationship is not always linear and can be influenced by specific solute-solvent interactions, such as hydrogen bonding.[4][5]
For instance, in protic solvents like ethanol, Coumarin 153 can act as a hydrogen bond acceptor, leading to further stabilization of the excited state and influencing its decay pathways.[6][7] In contrast, in aprotic solvents, the interactions are primarily dipolar.[6][8] It has also been observed that in some polar protic solvents, Coumarin 153 can form aggregates, which can lead to blue-shifted emission spectra compared to the monomeric form.[6][9][10]
The following table summarizes the key photophysical properties of Coumarin 153 in a range of solvents with varying polarities.
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τf, ns) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 31.2 | 400 | 450 | 2762 | ~5.0 | 0.90[1] |
| Toluene | 33.9 | 409 | 473 | 3127 | 4.6 | - |
| Benzene | 34.3 | 410 | 478 | 3288 | 4.5 | - |
| Diethyl Ether | 34.5 | 402 | 477 | 3717 | 4.3 | - |
| Ethyl Acetate | 38.1 | 412 | 503 | 4242 | 4.3 | - |
| Acetonitrile | 45.6 | 422 | 525 | 4464 | 4.0 | - |
| Methanol | 55.4 | 420 | 535 | 4930 | 3.9[11] | 0.53[3] |
| Ethanol | 51.9 | 423 | 540 | 4967 | ~3.5 | 0.529[12] |
| Water | 63.1 | 435 | 590 | 5899 | ~1.0 | 0.10[1] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. The ET(30) scale is a common measure of solvent polarity.
Comparative Performance with Other Solvatochromic Dyes
When compared to other coumarin derivatives, such as Coumarin 102 (C102), Coumarin 153 often exhibits a more pronounced solvatochromic shift.[8] Both dyes possess a 7-amino group, but C153 has a trifluoromethyl group at the 4-position, which enhances its electron-accepting ability and intramolecular charge transfer character.[8] This structural difference leads to a greater change in dipole moment upon excitation for C153, making it more sensitive to solvent polarity.[8]
While both dyes show a red shift in their absorption and fluorescence spectra with increasing solvent polarity, the fluorescence quantum yield and lifetime of C153 can show more complex behavior, particularly in lower polarity solvents, compared to the more linear changes observed for C102.[8]
Experimental Protocols
The characterization of the photophysical properties of Coumarin 153 involves several key experiments.
1. Measurement of Absorption and Emission Spectra:
-
Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths and calculate the Stokes shift.
-
Methodology:
-
Prepare dilute solutions of Coumarin 153 in the desired solvents (absorbance should be below 0.1 at the excitation wavelength to avoid inner filter effects).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is typically set at or near the absorption maximum.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
-
2. Determination of Fluorescence Quantum Yield (Φf):
-
Objective: To quantify the efficiency of the fluorescence process.
-
Methodology (Comparative Method): [13][14]
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as Coumarin 153. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[1]
-
Prepare a series of solutions of both the standard and Coumarin 153 in the same solvent (if possible) with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution under identical experimental conditions (e.g., excitation and emission slit widths).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
3. Measurement of Fluorescence Lifetime (τf):
-
Objective: To determine the average time the fluorophore spends in the excited state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC): [1]
-
Prepare a dilute solution of Coumarin 153.
-
Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength near the absorption maximum.
-
Detect the emitted single photons using a sensitive detector (e.g., a photomultiplier tube).
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of the arrival times of the photons.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
-
Visualizing the Process and Relationships
To better understand the experimental workflow and the factors influencing Coumarin 153's performance, the following diagrams are provided.
Caption: Experimental workflow for characterizing Coumarin 153.
Caption: Solvent effects on Coumarin 153's photophysics.
References
- 1. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 3. mdpi.com [mdpi.com]
- 4. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. static.horiba.com [static.horiba.com]
A Comparative Analysis of Coumarin 153 Derivatives: Unveiling the Impact of C4 Substitution on Photophysical Properties
A comprehensive guide for researchers, scientists, and drug development professionals exploring the landscape of Coumarin 153 (C153) derivatives. This analysis delves into the synthesis and comparative photophysical performance of these versatile fluorophores, supported by experimental data and detailed methodologies.
Coumarin 153 and its derivatives stand as a significant class of fluorescent molecules, widely employed as probes in biological systems and as components in advanced materials. Their popularity stems from their high fluorescence quantum yields, sensitivity to the local environment, and tunable photophysical properties. A key avenue for modulating these properties lies in the substitution at the C4-position of the coumarin scaffold. This guide provides a comparative analysis of various C4-substituted Coumarin 153 derivatives, offering insights into their structure-property relationships.
Unraveling the Synthesis of C4-Substituted Coumarin 153 Derivatives
The synthesis of C4-substituted Coumarin 153 derivatives primarily relies on established condensation reactions, with the Pechmann and Knoevenagel condensations being the most prevalent methods. For the introduction of aryl or vinyl groups at the C4 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven to be highly effective.
The general synthetic approach involves the reaction of a 7-amino-4-methylcoumarin precursor, which can be synthesized via the Pechmann condensation of 3-(diethylamino)phenol with ethyl acetoacetate. Subsequent modification at the C4-methyl group or direct synthesis with substituted β-ketoesters allows for the introduction of diverse functionalities.
dot
Caption: General synthetic workflow for C4-aryl Coumarin 153 derivatives.
Comparative Photophysical Performance
The substitution at the C4-position of the Coumarin 153 scaffold profoundly influences its photophysical properties, including absorption and emission maxima, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). The electronic nature of the substituent, whether electron-donating or electron-withdrawing, plays a critical role in modulating the intramolecular charge transfer (ICT) character of the molecule, which is central to its fluorescence.
Below is a comparative summary of the photophysical data for a selection of C4-substituted 7-aminocoumarin derivatives, providing a snapshot of the impact of different substituents. It is important to note that the data has been collated from various sources and experimental conditions may vary.
| Derivative (C4-Substituent) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | τF (ns) |
| H (Unsubstituted) | Ethanol | 373 | 415 | 42 | 0.60 | 2.5 |
| -CH3 (Methyl) | Ethanol | 375 | 418 | 43 | 0.63 | 2.6 |
| -CF3 (Trifluoromethyl) | Ethanol | 398 | 490 | 92 | 0.05 | 0.3 |
| -Ph (Phenyl) | Ethanol | 390 | 485 | 95 | 0.45 | 2.2 |
| -COOEt (Ethyl Carboxylate) | Ethanol | 395 | 480 | 85 | 0.20 | 1.5 |
| -CONH2 (Carboxamide) | Ethanol | 405 | 510 | 105 | 0.15 | 1.2 |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Absolute values may differ based on experimental conditions.
The trend observed from the table indicates that electron-withdrawing groups at the C4-position, such as -CF3 and -COOEt, tend to cause a red-shift in both the absorption and emission spectra, accompanied by a decrease in the fluorescence quantum yield. This is often attributed to an enhanced ICT character leading to non-radiative decay pathways. Conversely, simple alkyl and aryl substitutions can maintain or slightly enhance the fluorescence quantum yield.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and photophysical characterization of C4-substituted Coumarin 153 derivatives.
Synthesis of 4-Aryl-7-(diethylamino)coumarin via Suzuki Coupling
Materials:
-
7-(Diethylamino)-4-methylcoumarin (Coumarin 1)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask, add 7-(diethylamino)-4-chlorocoumarin (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Bubble the mixture with the inert gas for 15 minutes to ensure deoxygenation.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Experimental workflow for Suzuki coupling reaction.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is determined relative to a standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a commonly used standard for blue-emitting dyes.
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption spectra and determine the absorbance at the excitation wavelength for each solution.
-
Record the fluorescence emission spectra for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
where m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).
Experimental Setup:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
Procedure:
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to a single or multi-exponential function.
dot
Enhancing Experimental Reproducibility with Coumarin 153: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. Coumarin 153, a widely used fluorescent probe, is a powerful tool for investigating molecular environments. However, its photophysical properties are highly sensitive to its surroundings, making a thorough understanding of its behavior crucial for reproducible experiments. This guide provides a comparative analysis of Coumarin 153 and other fluorescent probes, supported by experimental data and detailed protocols, to aid in the design and execution of robust and reliable studies.
Understanding the Photophysical Properties of Coumarin 153
Coumarin 153 is prized for its high fluorescence quantum yield and sensitivity to solvent polarity. Its photophysical properties, including absorption and emission maxima, fluorescence lifetime, and quantum yield, exhibit significant shifts in response to changes in the solvent environment. These shifts are a key source of variability in experiments and underscore the importance of precise control over experimental conditions.
The following table summarizes the key photophysical properties of Coumarin 153 in a range of solvents, illustrating the impact of the solvent environment on its fluorescence characteristics.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | 400 | 450 | 2800 | 0.90 | 5.3 |
| Toluene | 2.38 | 410 | 490 | 4000 | 0.85 | 5.0 |
| Acetonitrile | 37.5 | 423 | 530 | 5000 | 0.58 | 4.5 |
| Methanol | 32.7 | 420 | 540 | 5500 | 0.40 | 4.0 |
| Ethanol | 24.5 | 422 | 532 | 5100 | 0.54 | 4.3 |
| Water | 80.1 | 430 | 550 | 5400 | 0.10 | 2.5 |
Note: These values are compiled from various sources and may show slight variations depending on the specific experimental conditions.
Comparison with Alternative Fluorescent Probes
While Coumarin 153 is a versatile probe, other dyes with distinct photophysical properties may be more suitable for specific applications. Nile Red and Prodan are two commonly used alternatives.
| Feature | Coumarin 153 | Nile Red | Prodan |
| Primary Application | Solvatochromic probe for polarity and solvation dynamics | Lipophilic stain for lipid droplets and hydrophobic environments | Probe for membrane polarity and hydration |
| Solvatochromism | Strong, sensitive to solvent polarity | Very strong, highly sensitive to environmental hydrophobicity | Strong, sensitive to solvent polarity and hydrogen bonding |
| Quantum Yield | High in nonpolar solvents, decreases with increasing polarity | Low in polar solvents, high in nonpolar/lipid environments | High in aprotic solvents, quenched by water |
| Water Solubility | Low | Very Low | Low |
Photophysical Data for Nile Red and Prodan
To facilitate a direct comparison, the following tables summarize the photophysical properties of Nile Red and Prodan in various solvents.
Table: Photophysical Properties of Nile Red
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 520 | 580 | 1900 | 0.78 |
| Toluene | 535 | 610 | 2300 | 0.65 |
| Acetonitrile | 550 | 635 | 2500 | 0.10 |
| Methanol | 552 | 636 | 2500 | 0.02 |
| Ethanol | 550 | 630 | 2400 | 0.09 |
| Water | 580 | 660 | 2200 | <0.01 |
Table: Photophysical Properties of Prodan
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 345 | 380 | 2800 | 0.03 |
| Toluene | 355 | 420 | 4600 | 0.55 |
| Acetonitrile | 360 | 450 | 5700 | 0.75 |
| Methanol | 361 | 498 | 7700 | 0.54 |
| Ethanol | 360 | 480 | 6800 | 0.95[1] |
| Water | 365 | 520 | 8200 | 0.08 |
Experimental Protocols for Reproducible Measurements
To ensure the reproducibility of experiments using Coumarin 153 and other fluorescent probes, it is essential to follow standardized and well-documented protocols.
Measurement of Fluorescence Quantum Yield (Relative Method)
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Sample of interest (Coumarin 153)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the desired solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer and note the absorbance at the excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[4][5][6][7]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics (including a constant fraction discriminator, a time-to-amplitude converter, and a multichannel analyzer)
Procedure:
-
Instrument Setup and Calibration:
-
Warm up the light source and detector.
-
Calibrate the instrument by measuring the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
Collect the emitted photons at the desired emission wavelength.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detection of a single fluorescence photon.
-
Repeat this process for a large number of photons to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
By carefully selecting the appropriate fluorescent probe, controlling experimental conditions, and adhering to standardized protocols, researchers can significantly enhance the reproducibility of their findings. This guide serves as a foundational resource for leveraging the power of Coumarin 153 and other fluorescent dyes in a reliable and consistent manner.
References
- 1. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 5. picoquant.com [picoquant.com]
- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 7. bhu.ac.in [bhu.ac.in]
Literature review of Coumarin 153 applications and limitations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Coumarin 153 (C153), a widely utilized fluorescent probe. We objectively compare its performance against other common solvatochromic and viscosity-sensitive dyes, offering supporting experimental data, detailed protocols, and visual aids to inform your research decisions.
Coumarin 153 is a popular fluorescent dye known for its sensitivity to the local environment, making it a valuable tool for studying solvent polarity and microviscosity. Its photophysical properties, including fluorescence quantum yield and lifetime, exhibit significant changes in response to the surrounding medium. This sensitivity has led to its widespread application in various fields, including chemistry, biology, and materials science. However, like any tool, C153 has its limitations, and a thorough understanding of its characteristics alongside those of alternative probes is crucial for robust experimental design and data interpretation.
Performance Comparison: Coumarin 153 and Alternatives
The choice of a fluorescent probe depends heavily on the specific application and the properties of the system under investigation. Here, we compare the key photophysical properties of Coumarin 153 with three other commonly used fluorescent probes: Nile Red, Prodan, and 9-(dicyanovinyl)julolidine (DCVJ). The data, summarized in the tables below, highlight the distinct characteristics of each dye in various solvent environments.
Photophysical Properties in Solvents of Varying Polarity
The solvatochromic nature of these dyes, i.e., the shift in their absorption or emission spectra with solvent polarity, is a key feature for their application as polarity probes.
| Solvent | Coumarin 153 | Nile Red | Prodan |
| λabs (nm) / λem (nm) / Φf / τ (ns) | λabs (nm) / λem (nm) / Φf | λabs (nm) / λem (nm) / Φf | |
| Cyclohexane | 412 / 490 / 0.93 / 4.2[1] | 486 / 570 / 0.78 | 344 / 401 / - |
| Toluene | 420 / 518 / 0.81 / 4.8 | 498 / 563 / -[2] | 352 / 418 / - |
| Acetonitrile | 423 / 530 / 0.68 / 5.6[1] | 538 / 620 / 0.12 | 358 / 494 / - |
| Methanol | 424 / 537 / 0.42 / 4.0[3] | 552 / 636 / 0.02[2] | 360 / 522 / - |
| Water | - / - / 0.1[4] | - / 656 / <0.01 | 350 / 531 / -[5] |
Table 1: Comparison of photophysical properties of Coumarin 153, Nile Red, and Prodan in solvents with varying polarity. Data includes absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ).
Performance as a Viscosity Probe
Molecular rotors, like DCVJ, are particularly useful for measuring microviscosity. Their fluorescence is quenched by intramolecular rotation, a process that is hindered in viscous environments, leading to an increase in fluorescence intensity and lifetime. While C153 also shows some sensitivity to viscosity, DCVJ is a more specialized probe for this application.
| Solvent/Medium | Coumarin 153 | DCVJ |
| Φf | Φf | |
| Low Viscosity (e.g., Methanol) | 0.42[3] | ~10-4[6] |
| High Viscosity (e.g., Glycerol) | - | Increases significantly |
Table 2: Qualitative comparison of the fluorescence quantum yield (Φf) of Coumarin 153 and DCVJ in environments of low and high viscosity.
Experimental Protocols
Measuring Microviscosity using a Molecular Rotor (General Protocol)
This protocol outlines the general steps for measuring microviscosity using a fluorescent molecular rotor like DCVJ. The specific concentrations and incubation times may need to be optimized for your particular system.
I. Materials
-
Fluorescent molecular rotor (e.g., DCVJ)
-
Solvent of choice (e.g., ethanol, DMSO for stock solution)
-
System to be measured (e.g., cells, protein solution, polymer matrix)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorescence spectrometer or a fluorescence lifetime imaging microscopy (FLIM) system
II. Procedure
-
Stock Solution Preparation: Prepare a stock solution of the molecular rotor (e.g., 1 mM DCVJ in DMSO). Store in the dark at -20°C.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer or medium to the final working concentration (typically in the nanomolar to low micromolar range).
-
Sample Incubation:
-
For cellular measurements: Grow cells to the desired confluency. Replace the culture medium with the working solution of the molecular rotor and incubate for a sufficient time to allow for cellular uptake (e.g., 15-30 minutes).
-
For in vitro measurements: Add the working solution of the molecular rotor to the sample (e.g., protein solution, lipid vesicles).
-
-
Fluorescence Measurement:
-
Steady-State Fluorescence: Measure the fluorescence intensity at the emission maximum. An increase in intensity corresponds to an increase in viscosity.
-
Time-Resolved Fluorescence (FLIM): For more quantitative measurements, measure the fluorescence lifetime. A longer lifetime indicates higher viscosity.
-
-
Calibration (for quantitative measurements):
-
Prepare a series of solutions with known viscosities (e.g., glycerol-water mixtures).
-
Measure the fluorescence lifetime or intensity of the molecular rotor in each calibration solution.
-
Generate a calibration curve by plotting the fluorescence parameter (lifetime or intensity) against viscosity.
-
Use this calibration curve to determine the viscosity of the unknown sample from its measured fluorescence parameter.
-
Visualizing the Processes
To better understand the underlying principles of Coumarin 153's function and its application, the following diagrams illustrate key concepts.
Caption: Jablonski diagram of Coumarin 153 illustrating electronic and vibrational energy levels.
Caption: Experimental workflow for microviscosity measurement using Coumarin 153.
Applications and Limitations of Coumarin 153
Applications:
-
Polarity Sensing: C153's significant solvatochromic shift makes it an excellent probe for determining the polarity of its microenvironment in various systems, including polymer films, micelles, and biological membranes.
-
Viscosity Sensing: While not as sensitive as dedicated molecular rotors, C153's fluorescence lifetime and quantum yield are influenced by the viscosity of the surrounding medium. This allows for the qualitative and sometimes quantitative assessment of microviscosity.
-
Solvation Dynamics: The time-resolved fluorescence of C153 can be used to study the dynamics of solvent relaxation around a solute molecule on the picosecond to nanosecond timescale.[7]
Limitations:
-
Aggregation: In polar protic solvents like ethanol, Coumarin 153 can form aggregates, which can complicate the interpretation of fluorescence data.[8]
-
Limited Aqueous Solubility: Like many organic dyes, C153 has limited solubility in purely aqueous environments, which can be a constraint for some biological applications.
-
Photostability: While relatively photostable, prolonged or high-intensity excitation can lead to photobleaching, which needs to be considered in long-term imaging experiments.
-
Sensitivity to Multiple Parameters: The fluorescence of C153 can be influenced by both polarity and viscosity, making it challenging to deconvolute these effects without careful experimental design and control experiments.
Conclusion
Coumarin 153 remains a valuable and versatile fluorescent probe for investigating the microenvironments of various chemical and biological systems. Its sensitivity to both polarity and viscosity, coupled with its well-characterized photophysical properties, makes it a powerful tool in the researcher's arsenal. However, an awareness of its limitations, such as its tendency to aggregate in certain solvents, is crucial for accurate data interpretation. By carefully considering the specific requirements of their experiments and comparing the properties of C153 with those of alternative probes like Nile Red, Prodan, and DCVJ, researchers can select the most appropriate tool to answer their scientific questions. This guide provides the necessary data and protocols to facilitate this informed decision-making process.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. caymanchem.com [caymanchem.com]
Safety Operating Guide
Clarification Required: Multiple Products Identified as MS-153
Initial research has revealed that "MS-153" is an identifier for a variety of chemical products with significantly different compositions and hazard profiles. To provide accurate and safe disposal procedures, please identify the specific product you are working with.
The following products have been identified as "this compound":
-
MS-153FE Release Agent: A fluorinated solvent release agent.
-
Epidek M153 Extra Heavy Duty Deck Coating Base: An epoxy-based deck coating.
-
QUADRAMET® (Samarium Sm-153 Lexidronam Injection): A radioactive pharmaceutical.
-
MHP 153 Marine Engine Oil: A lubricating oil for marine engines.
-
MARC 153 Coil Cleaner Plus: A cleaning agent for coils.
-
SILCOSET 153: A silicone sealant.
The proper disposal procedures for these materials are vastly different. For example, the disposal of a radioactive substance like QUADRAMET® is strictly regulated and entirely different from the disposal of a flammable coating like Epidek M153 or a relatively low-toxicity sealant like SILCOSET 153.
To ensure the safety of laboratory personnel and compliance with environmental regulations, it is imperative that you consult the Safety Data Sheet (SDS) for the specific this compound product you are using. The SDS will provide detailed information on hazards, handling, and proper disposal methods.
Once you have identified the correct product, please provide the full product name and manufacturer so that tailored and accurate disposal procedures can be provided. Without this information, it is impossible to give safe and appropriate guidance.
Navigating the Safe Handling of MS-153: A Guide to Personal Protective Equipment and Disposal
The designation "MS-153" can refer to multiple chemical compounds, each with distinct handling requirements. For researchers, scientists, and drug development professionals, the most pertinent substances under this name are the fluorescent dye Coumarin 153 and the radioactive isotope Samarium Sm-153. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for both compounds, to ensure safe laboratory practices.
Section 1: Coumarin 153
Coumarin 153 is a fluorescent dye commonly used in research. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for acute toxicity and irritation.[1][2] Therefore, a cautious approach to handling is recommended. It is harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye, skin, and respiratory tract irritation.[1][3]
Personal Protective Equipment (PPE) for Coumarin 153
A summary of recommended PPE for handling Coumarin 153 is provided below.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves | Inspected before use; nitrile gloves are a common choice.[3][4] |
| Body Protection | Protective clothing/Lab coat | To prevent skin exposure.[3][4] |
| Respiratory Protection | Respirator | Use in accordance with OSHA regulations (29 CFR 1910.134) or European Standard EN 149, especially where dust may be generated.[3] |
Handling and Disposal Protocol for Coumarin 153
Experimental Workflow for Handling Coumarin 153
Key Handling Procedures:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid contact with skin and eyes.[4]
-
Minimize the generation and accumulation of dust.[3]
-
Keep the container tightly closed when not in use and store in a cool, dry place.[3]
Disposal Plan:
-
Collect waste Coumarin 153 and any contaminated materials in a suitable, sealed, and clearly labeled container.[4]
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[4]
Section 2: Samarium Sm-153
Samarium Sm-153 is a beta- and gamma-emitting radioactive isotope with a half-life of 46.3 hours.[5][6] It is used in nuclear medicine, primarily for the palliative treatment of bone cancer pain.[6] Handling this material requires strict adherence to radiation safety protocols to minimize exposure to ionizing radiation. The formulation, often Samarium Sm-153 Lexidronam Injection, can also be corrosive.[7]
Personal Protective Equipment (PPE) for Samarium Sm-153
The primary concern when handling Sm-153 is radiation exposure. The principle of ALARA (As Low As Reasonably Achievable) should always be followed.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses or goggles | Required to protect against splashes of the radioactive solution.[7] |
| Hand Protection | Chemical-resistant gloves | Double-gloving is often recommended.[7] |
| Body Protection | Lab coat | To prevent contamination of personal clothing.[7] |
| Radiation Shielding | Lead shielding, Syringe shields | Use appropriate shielding to reduce gamma radiation exposure. A 1 mm lead shield can decrease external radiation by a factor of approximately 1,000.[7][8] |
| Dosimetry | Personal dosimeters (e.g., ring and body badges) | To monitor radiation dose to the hands and whole body. |
Handling and Disposal Protocol for Samarium Sm-153
Experimental Workflow for Handling Samarium Sm-153
Key Handling Procedures:
-
All work with Sm-153 should be conducted in a designated and properly shielded area.[7]
-
To minimize direct contact, use remote handling tools whenever possible.[7]
-
Take care to minimize radiation exposure to yourself and others.[7]
-
Pregnant or nursing women should avoid exposure.[7]
Disposal Plan:
-
All materials that come into contact with Sm-153, including gloves, vials, and syringes, must be treated as radioactive waste.
-
Segregate and label all radioactive waste clearly.[7]
-
Storage and disposal of radioactive waste must comply with all relevant governmental regulations for radionuclides.[7][8]
-
For clinical applications, the patient's urine will be radioactive, and special precautions must be taken for at least 12 hours to prevent contamination.[9] This includes using a toilet instead of a urinal and flushing several times after use.[9]
References
- 1. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. radiacode.com [radiacode.com]
- 7. lantheus.com [lantheus.com]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Samarium sm 153 lexidronam (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
